Levocabastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGOMHNNNFPNMX-YHYDXASRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79547-78-7 (hydrochloride) | |
| Record name | Levocabastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048548, DTXSID001024637 | |
| Record name | Levocabastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levocabastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>0.5 mg/mL, 3.47e-03 g/L | |
| Record name | Levocabastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levocabastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79449-98-2, 79516-68-0 | |
| Record name | Cabastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocabastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocabastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levocabastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CABASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVOCABASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levocabastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Levocabastine's Mechanism of Action in Mast Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its primary mechanism of action in mast cells, the key effector cells in allergic reactions, revolves around its competitive antagonism of histamine H1 receptors. This action effectively prevents histamine, released from activated mast cells, from binding to its receptors on surrounding cells, thereby mitigating the classic symptoms of allergy. While its principal efficacy stems from this receptor blockade, evidence also suggests potential, albeit less pronounced, effects on the inhibition of mediator release from mast cells at higher concentrations. This guide provides a detailed examination of this compound's core mechanism of action at the molecular level within mast cells, supported by experimental methodologies and quantitative data.
Core Mechanism of Action: H1-Receptor Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor.[1] In the context of an allergic response, allergens cross-link immunoglobulin E (IgE) antibodies on the surface of mast cells, triggering their degranulation and the release of pre-formed mediators, most notably histamine.[4] Histamine then acts on H1 receptors on various cell types, including vascular endothelial cells and sensory neurons, leading to symptoms such as itching, redness, and swelling.
This compound, due to its high affinity for the H1 receptor, competes with histamine for these binding sites. By occupying the receptor without activating it, this compound effectively blocks the downstream signaling cascade typically initiated by histamine.
Signaling Pathway of H1-Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound, by blocking histamine binding, prevents this entire cascade from occurring.
Effects on Mast Cell Mediator Release
The role of this compound in directly inhibiting the release of mediators from mast cells is less definitive than its H1-receptor antagonist activity. Some studies suggest that at concentrations higher than those required for H1-receptor blockade, this compound may have a modest inhibitory effect on histamine release from passively sensitized mast cells. However, it does not appear to inhibit histamine release induced by non-IgE-mediated stimuli like compound 48/80 or calcium ionophore A23187. This suggests that this compound is not a classic mast cell stabilizer in the same vein as cromolyn sodium.
One study demonstrated that this compound could inhibit the release of certain pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, from eosinophils. While this points to a broader anti-inflammatory potential, further research is needed to confirm a similar direct effect on cytokine release from mast cells.
Quantitative Data
The available quantitative data for this compound primarily focuses on its H1-receptor binding affinity. Specific data on the IC50 for the inhibition of mast cell degranulation is not consistently reported, likely due to its primary mechanism not being mast cell stabilization.
| Parameter | Value | Cell/Tissue Type | Reference |
| H1-Receptor Binding Affinity (Ki) | 2.1 nM | Guinea pig cerebellar membranes | |
| Inhibition of Histamine-induced Contraction (pA2) | 8.7 | Guinea pig ileum | |
| Inhibition of Cytokine Release (IL-1β, IL-6, IL-8) | Dose-dependent decrease (0.1 to 2.3 mM) | EoL-1 (human eosinophilic leukaemia cell line) |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Objective: To determine the effect of this compound on antigen-induced degranulation of mast cells.
Methodology:
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Cell Culture: Human mast cell lines (e.g., LAD2) or primary human mast cells are cultured in appropriate media. For IgE-dependent activation, cells are sensitized overnight with human IgE.
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Pre-incubation: Sensitized mast cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). The cells are then pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
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Stimulation: Mast cell degranulation is induced by adding an optimal concentration of an antigen (e.g., anti-IgE). A positive control (e.g., calcium ionophore A23187) and a negative (unstimulated) control are included.
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Termination of Reaction: The degranulation reaction is stopped by placing the cells on ice. The cells are then centrifuged to separate the supernatant from the cell pellet.
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Enzyme Assay:
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An aliquot of the supernatant is transferred to a new plate.
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The cell pellet is lysed to determine the total cellular β-hexosaminidase content.
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A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and the lysed pellet samples.
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The reaction is incubated at 37°C and then stopped with a stop solution.
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Data Analysis: The absorbance is read using a spectrophotometer. The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. The inhibitory effect of this compound is determined by comparing the percentage of release in the presence of the drug to the vehicle control.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, providing insight into the early signaling events of mast cell activation.
Objective: To investigate the effect of this compound on antigen-induced intracellular calcium mobilization in mast cells.
Methodology:
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Cell Preparation: Mast cells are harvested and washed in a suitable buffer.
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Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature. This allows the dye to enter the cells.
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Washing: Excess dye is removed by washing the cells.
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Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or a vehicle control.
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Calcium Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence reading is established.
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Stimulation: An antigen (e.g., anti-IgE) is added to the cells, and the change in fluorescence intensity is recorded over time. The fluorescence intensity is proportional to the intracellular calcium concentration.
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Data Analysis: The change in fluorescence is analyzed to determine the peak [Ca2+]i and the duration of the calcium signal. The effect of this compound is assessed by comparing the calcium response in treated cells to that in control cells.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Topical this compound, a selective H1 antagonist, in seasonal allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind evaluation of topical this compound, a new specific H1 antagonist in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical antihistamines and mast cell stabilisers for treating seasonal and perennial allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Levocabastine: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist. It is a well-established therapeutic agent for allergic conjunctivitis and rhinitis, valued for its rapid onset and localized action with minimal systemic side effects. For research applications, this compound serves as a crucial tool for investigating the role of the histamine H1 receptor in various physiological and pathological processes. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate its use in a research setting.
Introduction
This compound is a synthetic piperidine derivative that acts as a competitive antagonist at histamine H1 receptors.[1] Its high affinity and selectivity for the H1 receptor make it a valuable tool for dissecting histamine-mediated signaling pathways in various biological systems.[2][3] This document outlines the core pharmacological characteristics of this compound, presents quantitative data in a structured format, and provides detailed methodologies for its application in research.
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[4] By binding to the H1 receptor, this compound blocks the action of histamine, a key mediator of allergic and inflammatory responses.[4] This blockade prevents the downstream signaling cascade initiated by histamine, which includes the activation of the Gq protein, subsequent stimulation of phospholipase C (PLC), and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of this pathway ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), thereby mitigating the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention by this compound.
References
- 1. H1-histamine receptors may mediate the contractile response of guinea-pig ileum to 'histamine-free' splenic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to Levocabastine: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine is a potent, selective, second-generation histamine H1 receptor antagonist renowned for its rapid and lasting relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] Its efficacy stems from a unique chemical scaffold, a substituted cyclohexylpiperidine derivative, which provides high-affinity binding to the H1 receptor.[3][4] This technical guide delves into the core chemistry, pharmacology, and preclinical evaluation of this compound. It further explores the structure-activity relationships (SAR) that govern its interaction with the H1 receptor, providing a framework for the rational design of novel analogs and derivatives. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to support further research and development in this chemical space.
Introduction to this compound
Discovered at Janssen Pharmaceutica in 1979, this compound ((3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid) is a synthetic piperidine derivative that has become a cornerstone in the topical treatment of allergic conditions.[3] As a second-generation antihistamine, it exhibits high specificity for the H1 receptor with minimal penetration of the blood-brain barrier, thereby reducing the sedative effects commonly associated with first-generation agents. Its primary therapeutic applications are as an ophthalmic solution and a nasal spray for the management of seasonal allergic conjunctivitis and rhinitis, respectively.
Chemical Profile and Synthesis
The chemical structure of this compound is characterized by a central 3-methyl-4-phenyl-4-piperidinecarboxylic acid moiety linked to a cis-4-cyano-4-(4-fluorophenyl)cyclohexyl group. This intricate structure is crucial for its pharmacological activity.
Chemical Structure of this compound
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A practical and sustainable synthesis for optically pure this compound hydrochloride has been developed, which notably avoids the need for chromatographic purification and provides the final product with high purity (>99.5%) and a respectable overall yield (14.2%). This process represents a significant improvement over earlier methods, making it suitable for industrial-scale production.
The synthesis workflow can be generalized as follows:
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is its function as a potent and selective competitive antagonist of the histamine H1 receptor. In the event of an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various effector cells. This binding initiates a signaling cascade that leads to the classic symptoms of allergy: itching, vasodilation, and increased vascular permeability. This compound competitively binds to these H1 receptors, preventing histamine from activating them and thereby blocking the downstream allergic response.
Beyond its primary antihistaminic activity, this compound also demonstrates inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of inflammatory cells like eosinophils and polymorphonuclear leukocytes. Interestingly, it has also been identified as a potent and selective antagonist for the neurotensin receptor NTS2, making it a valuable tool for research in that area.
Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism by this compound blocks this cascade at its inception.
Pharmacokinetics
When administered topically to the eyes or nose, this compound is systemically absorbed at low levels. A significant portion of the drug remains unchanged, with approximately 10-20% being metabolized into an acylglucuronide. This compound exhibits a long terminal half-life of 35 to 40 hours.
Structural Analogs and Structure-Activity Relationship (SAR)
While specific, systematically studied series of this compound analogs are not extensively reported in publicly available literature, the structure-activity relationships for H1 receptor antagonists are well-established. These principles can be applied to the this compound scaffold to predict how structural modifications might influence its activity.
The general pharmacophore for a first-generation H1 antagonist includes two aryl groups, a spacer, and a terminal tertiary amine. This compound, as a second-generation agent, possesses a more complex and rigid structure, which contributes to its high selectivity and reduced side effects.
Key structural features of this compound for SAR consideration:
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Diaryl System : this compound contains a phenyl group and a 4-fluorophenyl group. The presence of two aryl rings is critical for H1 affinity.
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Modification : Altering the substitution on the fluorophenyl ring (e.g., changing the position or nature of the halogen) could modulate binding affinity and selectivity. Replacing the phenyl rings with other heteroaryl systems is a common strategy in antihistamine design.
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Connecting Moiety : The rigid cyclohexylpiperidine system serves as the spacer between the aryl groups and the tertiary amine.
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Modification : The rigidity of this system is likely key to its high affinity. Analogs that alter the stereochemistry of the substituents on the cyclohexyl or piperidine rings would be expected to have significantly different binding affinities.
-
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Terminal Nitrogen Atom : The piperidine nitrogen is a tertiary amine, which is optimal for activity as it is protonated at physiological pH and interacts with the receptor.
-
Modification : N-dealkylation would likely reduce potency. Altering the N-substituent (the cyclohexyl group) would have a profound impact, as this group is critical for positioning the fluorophenyl moiety.
-
-
Carboxylic Acid Group : This acidic moiety is a feature of some second-generation antihistamines and can contribute to increased residence time at the H1 receptor.
-
Modification : Esterification or conversion to an amide would likely alter the pharmacokinetic profile and could reduce the binding duration.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological profile of this compound and related compounds.
Table 1: In Vitro Pharmacological Data
| Compound | Receptor | Assay Type | Parameter | Value | Source |
| This compound | Histamine H1 | Radioligand Binding | - | Potent Antagonist | |
| Carebastine | Histamine H1 | Radioligand Binding | Kᵢ (nM) | 27 ± 4 |
Table 2: In Vivo Efficacy in Allergic Conjunctivitis Model (Guinea Pig)
| Treatment | Eosinophil Count (cells/area) | Histamine in Tears (ng/mL) | Source |
| Negative Control | 5.25 ± 4.67 | 2.52 ± 1.65 | |
| Positive Control (OA-induced) | 180.5 ± 40.2 | 10.33 ± 2.56 | |
| This compound | 48.3 ± 12.0 | 5.96 ± 1.38 |
(OA: Ovalbumin)
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
1. Receptor Preparation:
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Source: A membrane preparation from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells) or from tissues endogenously expressing the receptor (e.g., guinea pig cerebellum).
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Procedure: Homogenize cells/tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Ultracentrifuge the resulting supernatant to pellet the membranes. Resuspend the final membrane pellet in the assay buffer to a determined protein concentration.
2. Assay Components:
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Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).
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Test Compound: this compound analog or derivative, prepared in a series of increasing concentrations.
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Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM mianserin) to determine radioligand binding to non-receptor components.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
3. Incubation:
-
Combine the receptor preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), test compound, or NSB control in assay tubes.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).
4. Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
5. Data Analysis:
-
IC50 Determination: Plot the specific binding (Total Binding - NSB) against the logarithm of the test compound concentration. Fit a sigmoidal dose-response curve to the data using non-linear regression to determine the IC50 value.
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Mast Cell Stabilization Assay
This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.
1. Mast Cell Isolation:
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Source: Rat peritoneal mast cells (RPMCs).
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Procedure: Elicit peritoneal cells from rats by injecting a suitable buffer. Collect the peritoneal fluid, and purify the mast cells using a density gradient centrifugation method.
2. Degranulation Induction:
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Pre-incubate the purified mast cells with the test compound (this compound analog) or control vehicle for a specified time.
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Induce degranulation using a potent secretagogue such as compound 48/80.
3. Measurement of Histamine Release:
-
Centrifuge the cell suspension to pellet the mast cells.
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Collect the supernatant, which contains the released histamine.
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Quantify the histamine concentration in the supernatant using a sensitive method like spectrofluorometry (after derivatization with o-phthalaldehyde) or an ELISA kit.
4. Data Analysis:
-
Calculate the percentage inhibition of histamine release for each concentration of the test compound relative to the positive control (compound 48/80 alone).
-
Determine the IC50 value for the inhibition of histamine release.
In Vivo Model of Allergic Conjunctivitis
This protocol outlines an animal model to evaluate the efficacy of test compounds in a disease-relevant setting.
1. Animal Sensitization:
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Animals: Guinea pigs are a commonly used species.
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Procedure: On day 0, sensitize the animals by subconjunctival injection of an allergen, such as ovalbumin (OA), mixed with an adjuvant like aluminum hydroxide gel.
2. Allergen Challenge:
-
After a sensitization period (e.g., 14 days), challenge the animals by topical administration of an OA solution to the eyes on several consecutive days (e.g., days 15, 17, and 19).
3. Drug Administration and Evaluation:
-
Administer the test compound (e.g., this compound analog eye drops) or vehicle control at specific time points before the final allergen challenge.
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Clinical Scoring: Observe and score clinical symptoms such as ocular itching (scratching behavior), hyperemia (redness), and edema.
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Mediator Analysis: Collect tear fluid and measure the concentrations of key inflammatory mediators like histamine and substance P using ELISA.
-
Histology: At the end of the study, collect conjunctival tissue, perform histological staining (e.g., Giemsa stain), and quantify the infiltration of inflammatory cells, particularly eosinophils.
Conclusion
This compound remains a highly effective and safe topical treatment for allergic rhinoconjunctivitis due to its potent and selective H1 receptor antagonism. Its complex and rigid chemical structure provides a valuable scaffold for the design of new antihistaminic agents. By understanding the established structure-activity relationships for H1 antagonists and employing the detailed experimental protocols provided herein, researchers can effectively synthesize and evaluate novel this compound analogs and derivatives. Future work in this area could focus on developing compounds with modified pharmacokinetic profiles, enhanced potency, or dual-activity for treating complex inflammatory conditions.
References
- 1. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Levocabastine for Histamine H1 Receptors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine is a potent and highly selective second-generation antihistamine that exerts its therapeutic effects through competitive antagonism of the histamine H1 receptor.[1][2] Understanding the specific binding affinity and the molecular interactions between this compound and the H1 receptor is fundamental for the rational design of novel anti-allergic therapies and for optimizing the clinical application of existing ones. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the H1 receptor, detailing the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathways.
Introduction: this compound and the Histamine H1 Receptor
The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic reactions.[3] Upon activation by endogenous histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[3] this compound, a piperidine derivative, serves as a selective H1-receptor antagonist.[4] Its primary mechanism of action is to competitively bind to H1 receptors on effector cells, thereby preventing histamine from binding and triggering the downstream allergic response. This action alleviates the symptoms associated with allergic conjunctivitis and rhinitis. The high potency, selectivity, and rapid onset of action make this compound a cornerstone in the topical treatment of these conditions.
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and efficacy. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (in this case, this compound) that will bind to 50% of the receptors at equilibrium in a competition assay. A lower Kᵢ value signifies a higher binding affinity.
While direct Kᵢ values for this compound can vary slightly across different experimental setups, comparative data provides a clear picture of its high affinity and selectivity.
Table 1: Comparative H1 Receptor Binding Affinity and Selectivity
| Compound | H1 Receptor Kᵢ (nM) (Estimated) | H2:H1 Affinity Ratio | H3:H1 Affinity Ratio | Reference |
| This compound | ~130 | 420 | 82 | |
| Emedastine | 1.3 ± 0.1 | 37,744 | 9,562 | |
| Ketotifen | Not Specified | 858 | 1,752 | |
| Chlorpheniramine | Not Specified | 5,700 | 2,216 |
Note: The Kᵢ for this compound is estimated based on data indicating that Emedastine (Kᵢ = 1.3 nM) is approximately 100 times more potent than this compound. The affinity ratios highlight this compound's strong preference for the H1 receptor over H2 and H3 subtypes.
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are primarily derived from competitive radioligand binding assays. This technique is the gold standard for measuring the affinity of a ligand for a receptor.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for the receptor) for binding to the H1 receptor in a sample of cell membranes expressing the receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the test compound's IC₅₀ (the concentration that displaces 50% of the radioligand), which is then used to determine the Kᵢ.
Detailed Methodology: [³H]-Mepyramine Binding Assay
A common protocol for assessing H1 receptor binding uses [³H]-Mepyramine (also known as pyrilamine) as the radioligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known, structurally different H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Determine the protein concentration of the membrane suspension (e.g., using a BCA protein assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + [³H]-Mepyramine + Assay Buffer.
-
Non-specific Binding: Cell membranes + [³H]-Mepyramine + Non-specific Binding Control (e.g., Mianserin).
-
Competition Binding: Cell membranes + [³H]-Mepyramine + serial dilutions of this compound.
-
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow Visualization
H1 Receptor Signaling and this compound's Mechanism of Inhibition
The H1 receptor mediates its effects by coupling to the Gq/11 family of G-proteins. This compound, as a competitive antagonist, physically blocks the histamine binding site, preventing the initiation of this signaling cascade.
The Canonical H1 Receptor Signaling Pathway
-
Histamine Binding: Histamine binds to the H1 receptor.
-
G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
PLC Activation: The activated Gαq-GTP complex binds to and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG and the increased intracellular Ca²⁺ concentration co-activate protein kinase C (PKC).
-
-
Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses that constitute the allergic reaction, including smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.
Visualization of H1 Signaling and this compound Inhibition
Logical Flow of Allergic Reaction and Therapeutic Intervention
The therapeutic utility of this compound is derived from its targeted intervention at a key point in the allergic cascade.
Conclusion
This compound is a highly potent and selective histamine H1 receptor antagonist. Its high binding affinity, quantified through rigorous experimental methods like radioligand binding assays, is the foundation of its clinical efficacy. By competitively inhibiting the binding of histamine to the H1 receptor, this compound effectively halts the Gq/PLC-mediated signaling cascade responsible for the manifestation of allergic symptoms. The data and methodologies presented in this guide underscore the well-characterized pharmacological profile of this compound and provide a technical framework for professionals engaged in antihistamine research and development.
References
- 1. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Levocabastine's Interaction with Neurotensin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine, a second-generation H1-receptor antagonist, is widely recognized for its therapeutic effects in allergic conjunctivitis and rhinitis.[1] Beyond its antihistaminic properties, this compound has emerged as a critical pharmacological tool for differentiating neurotensin receptor subtypes.[2][3][4][5] This technical guide provides an in-depth analysis of this compound's effects on neurotensin receptors, with a particular focus on the low-affinity neurotensin receptor, NTS2. The document outlines quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Interaction with Neurotensin Receptors
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at neurotensin receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell/Tissue Type |
| This compound | NTS2 (low-affinity NT site) | Radioligand Binding | IC50 | 7 | Rat brain synaptic membranes |
Table 1: Binding Affinity of this compound for the NTS2 Receptor.
| Compound | Receptor Subtype | Assay Type | Effect | Observed Outcome | Cell/Tissue Type |
| This compound | Rat NTS2 | Calcium Mobilization | Agonist | Strong stimulation of intracellular Ca2+ mobilization | CHO cells expressing rat NTS2 |
| This compound | NTS2 | In vivo analgesia model (writhing test) | Partial Agonist | Induced significant analgesia | Mice |
Table 2: Functional Activity of this compound at the NTS2 Receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with neurotensin receptors.
Radioligand Binding Assay for NTS2
This protocol is adapted from studies characterizing this compound's binding to the low-affinity neurotensin site.
Objective: To determine the binding affinity (IC50) of this compound for the NTS2 receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]neurotensin or ¹²⁵I-Tyr³-neurotensin
-
Competitor: this compound
-
Membrane Preparation: Synaptosomal membranes from rat brain (see protocol below)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin (BSA)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation (from rat brain):
-
Homogenize rat brain tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL per well:
-
50-120 µg of membrane protein
-
A fixed concentration of radioligand (typically at or below its Kd value)
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of unlabeled neurotensin.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calcium Mobilization Assay
This protocol is based on studies observing this compound-induced calcium mobilization in NTS2-expressing cells.
Objective: To assess the agonist activity of this compound at the NTS2 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor (CHO-NTS2).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
This compound: In a suitable solvent.
-
Positive Control: A known NTS2 agonist (e.g., SR48692 has been shown to act as an agonist at NTS2).
-
Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-NTS2 cells in appropriate growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere and grow to near confluence.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the assay buffer.
-
Remove the culture medium from the cells and wash them with assay buffer.
-
Add the dye-loading solution to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
-
Calcium Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading for a short period.
-
Using the plate reader's injector, add varying concentrations of this compound (or the positive control) to the wells.
-
Immediately begin kinetic reading of the fluorescence intensity over time (e.g., every second for 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from the baseline after the addition of the compound.
-
Plot the peak fluorescence change as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, using non-linear regression analysis.
-
Signaling Pathways and Visualizations
This compound's interaction with the NTS2 receptor can trigger downstream signaling cascades. While the complete picture is still under investigation and appears to be cell-type dependent, key pathways have been identified.
NTS2 Receptor-Mediated Calcium Mobilization
In some cellular contexts, such as CHO cells expressing the rat NTS2 receptor, this compound acts as an agonist, stimulating the release of intracellular calcium. This suggests that the NTS2 receptor can couple to G proteins that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent calcium release from the endoplasmic reticulum.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pnas.org [pnas.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Levocabastine Hydrochloride vs. Levocabastine Free Base: A Technical Guide for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of levocabastine hydrochloride and this compound free base for experimental applications. This document outlines the key physicochemical properties, provides detailed experimental protocols, and visualizes the relevant signaling pathways to aid researchers in selecting the appropriate form of this compound for their studies.
Core Concepts: Understanding the Forms
This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] It is a hydrophobic compound with limited aqueous solubility. For experimental and pharmaceutical purposes, it is available in two primary forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical and depends on the specific requirements of the experiment, such as the desired solubility, pH of the formulation, and the route of administration.
-
This compound Free Base: The uncharged form of the molecule. It is characterized by its low water solubility.[3]
-
This compound Hydrochloride: The salt form of this compound, created by reacting the free base with hydrochloric acid. This form is generally more water-soluble, especially in acidic conditions.[3][4]
Physicochemical Properties: A Comparative Analysis
The selection of either the hydrochloride salt or the free base for experimental use is primarily dictated by their differing physicochemical properties, most notably solubility and stability.
Table 1: Comparative Physicochemical Properties of this compound Hydrochloride and this compound Free Base
| Property | This compound Hydrochloride | This compound Free Base | Source(s) |
| Molecular Formula | C26H30ClFN2O2 | C26H29FN2O2 | |
| Molecular Weight | 456.99 g/mol | 420.53 g/mol | |
| Appearance | White to almost white powder | Solid | |
| pKa | pKa1: 3.1, pKa2: 9.7 | Not directly available, but implied by the hydrochloride salt's pKa values. | |
| Aqueous Solubility | pH-dependent; minimum solubility between pH 4.1 and 9.8. Sparingly soluble in water. | Practically insoluble in water. Predicted water solubility of 0.00347 mg/mL. | |
| Solubility in Organic Solvents | Freely soluble in dimethylsulfoxide (DMSO); soluble in N,N-dimethylformamide and methanol; slightly soluble in propylene glycol, polyethylene glycol, and ethanol. | Data not explicitly available, but likely soluble in similar organic solvents. | |
| LogP (Octanol/Water Partition Coefficient) | 1.82 (at pH 8.0) | Predicted LogP of 4.56. |
pH-Dependent Solubility
The solubility of this compound is highly dependent on pH. This compound hydrochloride, being a salt of a weak base, exhibits greater solubility in acidic solutions. As the pH increases, the hydrochloride salt converts to the less soluble free base form, leading to precipitation. This is a critical consideration when preparing formulations for in vitro and in vivo studies, as the pH of the vehicle will determine the concentration of this compound that can be achieved in solution. The minimum aqueous solubility for the hydrochloride form is observed in the pH range of 4.1 to 9.8.
Stability
This compound hydrochloride in an aqueous solution is stable for at least 48 hours at ambient temperature. However, degradation can be observed after one week. Forced degradation studies on this compound hydrochloride have been conducted under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis, indicating that the molecule can degrade under harsh conditions. When preparing stock solutions, it is advisable to store them at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) to minimize degradation.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through two main receptor targets: the histamine H1 receptor (H1R) and the neurotensin receptor 2 (NTSR2).
Histamine H1 Receptor Antagonism
This compound is a potent and selective antagonist of the H1 histamine receptor. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy. This compound competitively blocks this interaction, thereby preventing the downstream signaling cascade.
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the physiological effects of histamine, such as vasodilation and increased vascular permeability.
Neurotensin Receptor 2 Interaction
This compound is also a selective antagonist for the neurotensin receptor subtype 2 (NTSR2). NTSR2 is a GPCR associated with a phosphatidylinositol-calcium second messenger system. The precise signaling pathway of NTSR2 is complex and can involve interactions with other receptors, such as the TrkB receptor, and activation of pro-survival signaling pathways including p38MAPK, Erk1/2, JNK, and Src.
Experimental Protocols
The choice between this compound hydrochloride and free base will largely depend on the desired final formulation and the experimental system.
Preparation of Stock Solutions
For most in vitro experiments, a concentrated stock solution is prepared in an organic solvent and then diluted to the final concentration in the aqueous experimental medium.
Protocol 4.1.1: Preparation of this compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Selection: Choose a suitable organic solvent. Dimethylsulfoxide (DMSO) is a common choice due to its high solubilizing capacity for this compound hydrochloride (up to 4.5 mg/mL). Methanol is also a viable option.
-
Dissolution: Add the solvent to the powder. Gentle warming and sonication may be required to achieve complete dissolution.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage.
Protocol 4.1.2: Preparation of this compound Free Base Stock Solution
The protocol for preparing a stock solution of the free base is similar to that of the hydrochloride salt, with the primary solvent of choice being a suitable organic solvent like DMSO. Given its lower aqueous solubility, ensuring complete dissolution in the organic solvent before dilution is crucial.
In Vitro Experimental Setups
For cell-based assays, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Workflow 4.2.1: General Workflow for In Vitro Experiments
In Vivo Experimental Formulations
For in vivo studies, the formulation will depend on the route of administration. Due to the poor aqueous solubility of the free base, the hydrochloride salt is often preferred for aqueous-based formulations.
Protocol 4.3.1: Preparation of an Aqueous Suspension for Topical Administration (Ophthalmic/Nasal)
This protocol is adapted from formulations used in commercially available products.
-
Vehicle Preparation: Prepare a sterile, buffered aqueous vehicle. This may contain viscosity-enhancing agents (e.g., hypromellose), preservatives (e.g., benzalkonium chloride), and tonicity-adjusting agents (e.g., sodium chloride). The pH is typically adjusted to be within the physiological range (e.g., pH 6-8 for ophthalmic use).
-
This compound Addition: Aseptically add this compound hydrochloride to the vehicle.
-
Homogenization: Homogenize the mixture to create a fine, uniform microsuspension.
-
Sterilization: The final product should be sterilized, for example, by filtration if the viscosity allows, or prepared under aseptic conditions.
Protocol 4.3.2: Preparation of a Solution for Intraperitoneal (i.p.) Injection
For systemic administration via i.p. injection, a clear solution is often preferred.
-
Solubilization: Dissolve this compound hydrochloride in a small amount of a suitable solvent such as DMSO.
-
Vehicle Addition: Add a biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be minimized. Warming and sonication may aid in keeping the compound in solution upon dilution.
-
pH Adjustment: If necessary, adjust the pH of the final solution to a physiologically compatible range.
Conclusion and Recommendations
The choice between this compound hydrochloride and this compound free base for experimental use is a critical decision that impacts the feasibility and outcome of a study.
-
This compound Hydrochloride is the preferred form for most applications requiring an aqueous vehicle due to its enhanced solubility in acidic to neutral conditions. It is the logical choice for preparing ophthalmic and nasal suspensions, as well as solutions for parenteral administration where a clear solution is desired.
-
This compound Free Base , being more lipophilic, may be considered for non-aqueous formulations or in studies where the uncharged form of the molecule is specifically required. However, its poor aqueous solubility presents significant formulation challenges.
For most in vitro and in vivo experimental settings, This compound hydrochloride offers greater versatility and ease of formulation . Researchers should always consider the final pH of their formulation to ensure that the concentration of this compound remains within its solubility limits to avoid precipitation and ensure accurate dosing.
References
Methodological & Application
Revolutionizing Allergic Conjunctivitis Research: Levocabastine in Animal Models
Application Note: Quantification of Levocabastine in Human Plasma by HPLC-UV
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Levocabastine in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a potent and selective second-generation H1-antihistamine used for the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion[1]. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to reliably measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ethanol
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Thermo Hypersil CPS, 150 mm x 4.6 mm, 5 µm)[2]
-
Data acquisition and processing software
Chromatographic Conditions
A summary of the optimal chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 µm)[2] |
| Mobile Phase | Ethanol : 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 200 µg/mL.
Sample Preparation (Protein Precipitation)
-
Spiking: For calibration standards and quality control (QC) samples, spike appropriate amounts of the working standard solutions into drug-free human plasma.
-
Precipitation: To 500 µL of plasma sample (blank, spiked, or unknown), add 1 mL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method was validated according to ICH guidelines to ensure its reliability for the intended application.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 50 to 200 μg/mL with a coefficient of determination (R²) greater than 0.999.
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Mean Recovery %) |
| Low | < 5% | < 5% | 98 - 102% |
| Medium | < 5% | < 5% | 98 - 102% |
| High | < 5% | < 5% | 98 - 102% |
Note: The table presents typical acceptance criteria. The referenced study on ophthalmic solutions reported a mean recovery of 100.11%.
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD was found to be 0.9 μg/mL, and the LOQ was 3 μg/mL.
Sample Analysis Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for routine analysis in a variety of research and clinical settings. The validation data confirms that the method is accurate, precise, and linear over the specified concentration range.
References
- 1. The pharmacokinetic properties of topical this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating RP-HPLC method for the determination of this compound HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
Application Notes: Formulating Levocabastine Eye Drops for Preclinical Research
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. news-medical.net [news-medical.net]
- 4. nps.org.au [nps.org.au]
- 5. Evaluation of the new ophthalmic antihistamine, 0.05% this compound, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levocabastine Nasal Spray in Murine Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levocabastine nasal spray in murine models of allergic rhinitis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anti-allergic compounds.
Introduction
This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1] It is clinically used as a nasal spray and eye drops for the symptomatic relief of allergic rhinitis and conjunctivitis.[1] this compound exerts its therapeutic effects by competitively blocking the action of histamine on H1 receptors, thereby reducing the classic symptoms of allergy, such as sneezing, rhinorrhea, and nasal itching.[2] Murine models of allergic rhinitis, typically induced by allergens like ovalbumin (OVA), are crucial tools for the preclinical evaluation of anti-allergic therapies. These models mimic key features of the human disease, including IgE-mediated sensitization, mast cell degranulation, eosinophilic inflammation, and the release of pro-inflammatory mediators.
Mechanism of Action
This compound's primary mechanism of action is the selective antagonism of the histamine H1 receptor.[2] In the context of allergic rhinitis, allergens trigger the cross-linking of IgE antibodies on the surface of mast cells, leading to their degranulation and the release of histamine, among other mediators. Histamine then binds to H1 receptors on various cells, including vascular endothelial cells and sensory neurons, initiating a signaling cascade that results in vasodilation, increased vascular permeability, and nerve stimulation, manifesting as nasal congestion, rhinorrhea, and itching.[2] this compound, by blocking the H1 receptor, prevents these downstream effects of histamine. Some studies also suggest that this compound may have inhibitory effects on the influx of inflammatory cells and the release of certain cytokines, suggesting a broader anti-inflammatory profile beyond simple H1-receptor antagonism.
Signaling Pathway of this compound Action
Caption: this compound blocks the binding of histamine to the H1 receptor.
Experimental Protocols
The following are detailed protocols for establishing a murine model of allergic rhinitis and the subsequent application of this compound nasal spray.
Ovalbumin (OVA)-Induced Allergic Rhinitis Model
This is a widely used and well-characterized model for inducing allergic rhinitis in mice.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound hydrochloride nasal spray (commercial or custom formulation)
-
BALB/c mice (female, 6-8 weeks old are commonly used)
Protocol:
-
Sensitization Phase (Days 0, 7, and 14):
-
Prepare the sensitization solution by mixing 100 µg of OVA and 2 mg of Alum in 200 µL of PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on days 0, 7, and 14.
-
A control group should receive i.p. injections of PBS with Alum only.
-
-
Challenge Phase (Days 21-27):
-
Prepare the challenge solution of 1% OVA in PBS.
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Instill 10 µL of the OVA solution into each nostril daily from day 21 to day 27.
-
The control group should be challenged with PBS only.
-
-
Treatment Phase (Concurrent with Challenge):
-
Administer this compound nasal spray intranasally approximately 30 minutes before each OVA challenge.
-
A typical human dose is 2 sprays per nostril of a 0.5 mg/mL solution. While a direct murine dose is not well-documented in publicly available literature, a starting point could be a single 5-10 µL spray per nostril of a similar concentration, to be optimized based on preliminary studies.
-
A vehicle control group (receiving the nasal spray vehicle without this compound) should be included.
-
Assessment of Allergic Rhinitis Symptoms
Symptom Scoring:
-
Immediately after the final OVA challenge, observe the mice for 15 minutes.
-
Count the number of sneezes and nasal rubbing movements.
-
A scoring system can be implemented (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe).
Nasal Lavage Fluid (NALF) Collection:
-
After the final observation period, euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill 0.5 mL of PBS into the lungs via the trachea, which will flow out through the nasal cavity.
-
Collect the NALF and centrifuge to separate the supernatant and cell pellet.
Analysis of NALF:
-
Cell Counts: Resuspend the cell pellet and stain with Wright-Giemsa stain to perform differential cell counts (eosinophils, neutrophils, lymphocytes) using a hemocytometer.
-
Cytokine Analysis: Use the supernatant to measure levels of key cytokines such as IL-4, IL-5, IL-13, and TNF-α using ELISA or multiplex bead assays.
-
Histamine Levels: Measure histamine concentration in the supernatant using a histamine ELISA kit.
Histological Analysis:
-
Decalcify and fix the mouse heads in 10% formalin.
-
Embed in paraffin and prepare sagittal sections of the nasal cavity.
-
Stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and inflammatory cell infiltration.
-
Stain with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.
Experimental Workflow Diagram
Caption: Experimental workflow for the murine allergic rhinitis model.
Data Presentation
The following tables are templates for organizing quantitative data from studies using this compound in murine rhinitis models.
Table 1: Effect of this compound on Allergic Rhinitis Symptoms
| Treatment Group | Number of Sneezes (mean ± SEM) | Nasal Rubbing Counts (mean ± SEM) |
| Control (PBS) | ||
| OVA + Vehicle | ||
| OVA + this compound |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Nasal Lavage Fluid
| Treatment Group | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) |
| Control (PBS) | ||||
| OVA + Vehicle | ||||
| OVA + this compound |
Table 3: Effect of this compound on Cytokine Levels in Nasal Lavage Fluid (pg/mL)
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) |
| Control (PBS) | ||||
| OVA + Vehicle | ||||
| OVA + this compound |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for investigating the efficacy of this compound nasal spray in a preclinical murine model of allergic rhinitis. By systematically evaluating rhinitis symptoms, inflammatory cell infiltration, and cytokine profiles, researchers can gain valuable insights into the therapeutic potential of this compound and other novel anti-allergic compounds. Adherence to these detailed protocols will ensure the generation of reproducible and reliable data, contributing to the development of more effective treatments for allergic rhinitis.
References
Protocol for Levocabastine Administration in Guinea Pig Allergy Studies
Application Note: Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] Due to its high specificity and affinity for the H1 receptor, it is a valuable tool in preclinical allergy research, particularly in guinea pig models of allergic conjunctivitis and rhinitis.[1][3] This document provides detailed protocols for the administration of this compound in such studies, based on established experimental models.
Mechanism of Action
This compound functions by competitively blocking the histamine H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[3] This blockade inhibits increases in vascular permeability, itching, and smooth muscle contraction associated with type I hypersensitivity reactions.
Signaling Pathway of this compound as a Histamine H1 Receptor Antagonist
Caption: Mechanism of action of this compound as an H1 receptor antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in guinea pig allergy models.
Allergic Conjunctivitis Model (Histamine-Induced)
This protocol is designed to assess the efficacy and duration of action of topically applied this compound in inhibiting histamine-induced conjunctival vascular permeability.
Experimental Workflow:
Caption: Workflow for histamine-induced allergic conjunctivitis model.
Materials:
-
Male Hartley outbred guinea pigs (250-300 g)
-
This compound hydrochloride ophthalmic suspension (e.g., 0.05%)
-
Vehicle control (saline or appropriate buffer)
-
Histamine solution (300 ng per injection volume)
-
Evans blue dye solution (1 mg/ml in saline)
-
Anesthetic for terminal procedure
Procedure:
-
Acclimatize male Hartley outbred guinea pigs (250-300 g) to laboratory conditions.
-
Administer a single topical drop of the this compound solution or vehicle to the conjunctival sac of the guinea pigs. Dosing can occur at various time points (e.g., 30 minutes to 8 hours) prior to the histamine challenge to evaluate the duration of action.
-
One hour before the histamine challenge, administer 1 ml of Evans blue dye solution (1 mg/ml) via the marginal ear vein.
-
At the designated time after this compound administration, administer a subconjunctival injection of histamine (300 ng).
-
Thirty minutes after the histamine challenge, humanely sacrifice the animals.
-
Assess conjunctival vascular permeability by evaluating the area and intensity of the Evans blue dye staining.
Allergic Rhinitis Model (Ovalbumin-Induced)
This protocol describes the induction of an allergic rhinitis model in guinea pigs using ovalbumin (OVA) and the subsequent topical administration of this compound to assess its efficacy in reducing symptoms.
Experimental Workflow:
Caption: Workflow for ovalbumin-induced allergic rhinitis and treatment.
Materials:
-
Male Dunkin Hartley guinea pigs
-
Ovalbumin (OVA)
-
This compound nasal spray formulation or a prepared solution
-
Vehicle control
-
Aerosol delivery system
-
Intranasal administration apparatus
Procedure:
-
Sensitization:
-
On days 1 and 7, sensitize the guinea pigs by exposing them to aerosolized 2% OVA for 10 minutes.
-
On days 14, 15, and 16, administer a booster dose of 1% OVA via intranasal instillation (20 µl per nostril).
-
-
Challenge and Treatment:
-
On day 21, administer this compound or vehicle topically via intranasal application. The timing of administration should be determined based on the study's objectives (e.g., 15-30 minutes before challenge).
-
Following treatment, challenge the animals with an intranasal instillation of 2% OVA (20 µl per nostril).
-
Immediately after the challenge, observe the animals for 30 minutes and record the frequency of sneezing and nose rubbing.
-
-
Further Assessment (Optional):
-
Between days 23 and 28, further assessments such as nasal blockade (via ventilator/flow method) and leukocyte infiltration into nasal lavage fluid can be performed.
-
Data Presentation
The quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Efficacy of Topical this compound in Histamine-Induced Allergic Conjunctivitis
| Drug | Concentration | ED50 | Duration of Significant Inhibition |
| This compound | 0.05% | 0.046% | Up to 8 hours |
| Olopatadine | 0.1% | 0.031% (at 16 hrs) | Up to 16 hours |
| Ketotifen | Not specified | 0.027% | Up to 8 hours |
| Epinastine | Not specified | 0.02% | Up to 4 hours |
| Emedastine | Not specified | 0.019% | Up to 4 hours |
| Azelastine | Not specified | < 0.05% | Up to 4 hours |
Table 2: this compound Dosing in Guinea Pig Models
| Model | Administration Route | This compound Dose/Concentration | Challenge Agent | Reference |
| Allergic Conjunctivitis | Topical (ocular) | 0.05% solution | Histamine (300 ng, subconjunctival) | |
| Allergic Conjunctivitis | Topical (ocular) | 5 - 12.5 mcg | Allergen | |
| Histamine-induced Conjunctival Inflammation | Topical (ocular) | 0.2 - 5.0 mcg | Histamine | |
| Histamine-induced Tracheal Contraction (in vitro) | In vitro bath | ED50 of 0.0081 mg/L | Histamine | |
| Histamine-induced Ileum Contraction (in vitro) | In vitro bath | ED50 of 0.0316 mg/L | Histamine |
Note: For allergic rhinitis models, while the general protocol for induction is established, specific dose-ranging studies for intranasal this compound in guinea pigs are less commonly published. Researchers should perform pilot studies to determine the optimal effective dose for their specific experimental conditions, starting with concentrations similar to those used in ophthalmic studies (e.g., 0.05%). The volume of intranasal administration in guinea pigs is typically around 20 µl per nostril.
References
Application Notes and Protocols for Studying Mast Cell Stabilization Using Levocabastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by allergens cross-linking IgE bound to their surface receptors (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized mediators, including histamine, proteases (e.g., β-hexosaminidase), cytokines, and lipid mediators.[1] This release cascade is responsible for the clinical manifestations of allergic diseases. Consequently, agents that can stabilize mast cells and prevent or reduce the release of these inflammatory mediators are of significant therapeutic interest.[2][3][4]
Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist.[5] It is primarily used topically for the treatment of allergic conjunctivitis and rhinitis. While its primary mechanism of action is the competitive blockade of histamine H1 receptors, there is interest in determining whether it also possesses direct mast cell stabilizing properties. Some clinical studies suggest that this compound is as effective as, or even superior to, the well-established mast cell stabilizer, sodium cromoglycate, in alleviating symptoms of allergic conjunctivitis. However, direct evidence and quantitative data on its ability to inhibit mast cell degranulation are not as well-defined, with some studies indicating it does not prevent histamine release.
These application notes provide a framework and detailed protocols for researchers to investigate the potential mast cell stabilizing effects of this compound. The provided assays will enable the quantification of mast cell degranulation and the exploration of upstream signaling events, such as calcium mobilization.
Data Presentation
The following table summarizes the effects of this compound on mast cells and related inflammatory processes as reported in the literature. It is important to note that direct quantitative data, such as IC50 values for the inhibition of mast cell degranulation, are not consistently available.
| Parameter | Cell/System | This compound Concentration | Observed Effect | Reference |
| Histamine Release | Human Leukocytes (allergic volunteers) | 10⁻⁸ M to 10⁻⁶ M | Did not influence allergen-induced histamine release. | |
| Histamine Release | Human Leukocytes (healthy volunteers) & Guinea Pig Airway Smooth Muscle | 10⁻⁴ M and 10⁻³ M | Caused release of histamine. | |
| Inflammatory Cell Influx | Nasal Lavage Fluid (allergic rhinitis patients) | 0.05% nasal spray (twice in each nostril, four times a day for 8 days) | Significantly reduced inflammatory cell influx after allergen challenge. | |
| Cytokine Release (from eosinophils) | EoL-1 (human eosinophilic leukemia cell line) | 0.1 to 2.3 mM | Dose-dependent decrease in TNF-α-induced release of IL-1β, IL-1ra, IL-6, IL-8, IL-12p40, IP-10, and VEGF. | |
| ICAM-1 Expression | Human Conjunctival Epithelium (in vivo) | 0.05% eye drops | Reduced ICAM-1 expression during early and late phase allergic reactions. | |
| ICAM-1 Expression | Cultured Differentiated Epithelial Cell Line (in vitro) | 2 x 10⁻⁵ M | Down-regulated basal ICAM-1 expression. | |
| Clinical Efficacy vs. Mast Cell Stabilizer | Allergic Conjunctivitis Patients | 0.05% eye drops vs. 4% sodium cromoglycate | Significantly more effective than cromolyn in inhibiting itching, hyperemia, eyelid swelling, chemosis, and tearing. |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.
a. Cell Culture and Sensitization:
-
Cell Lines: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used and accepted model for human mucosal mast cells. Alternatively, bone marrow-derived mast cells (BMMCs) or human mast cell lines like LAD2 can be used.
-
Culture Conditions: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Sensitization: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Sensitize the cells overnight by adding anti-dinitrophenyl (DNP)-IgE to the culture medium at a final concentration of 100 ng/mL.
b. Experimental Procedure:
-
Washing: The following day, gently wash the sensitized cells three times with pre-warmed (37°C) Tyrode's buffer (or HEPES buffer) to remove unbound IgE.
-
Pre-incubation with this compound: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Stimulation of Degranulation: To induce degranulation, add 50 µL of Tyrode's buffer containing the antigen, DNP-BSA, at a final concentration of 100 ng/mL to all wells except the negative control and total release wells. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Place the 96-well plate on ice for 10 minutes to stop the degranulation process.
-
Sample Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
Total Release (Lysate): To the remaining cells in the original plate, add 50 µL of 0.1% Triton X-100 to lyse the cells and release their total granular content.
-
Enzymatic Reaction: Add 50 µL of a 1 mM solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase, dissolved in citrate buffer (pH 4.5), to each well of the supernatant and lysate plates.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Stopping the Reaction: Add 150 µL of stop buffer (0.4 M Glycine, pH 10.7) to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
c. Data Analysis:
Calculate the percentage of β-hexosaminidase release using the following formula:
% Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100
Plot the percentage of inhibition of degranulation against the concentration of this compound to determine its dose-response effect.
Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical upstream event for mast cell degranulation.
a. Cell Preparation:
-
Sensitize RBL-2H3 cells with anti-DNP-IgE as described in the degranulation assay protocol.
-
On the day of the experiment, harvest the cells and wash them with a calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺).
b. Loading with Calcium Indicator Dye:
-
Resuspend the cells in the calcium-free buffer containing a fluorescent calcium indicator, such as Fura-2 AM (5 µM) or Fluo-4 AM (2 µM), and Pluronic F-127 (0.02%).
-
Incubate the cells in the dark at 37°C for 30-45 minutes to allow for dye loading.
-
Wash the cells twice with the calcium-free buffer to remove excess dye.
-
Resuspend the cells in a buffer containing calcium (e.g., Tyrode's buffer).
c. Measurement of Intracellular Calcium:
-
Aliquot the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
-
Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add various concentrations of this compound or vehicle control and continue recording for 5-10 minutes to observe any direct effects on baseline calcium levels.
-
Add the stimulating agent (DNP-BSA, 100 ng/mL) to induce a calcium response.
-
Continuously record the fluorescence intensity for another 10-15 minutes.
d. Data Analysis:
-
For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity (F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) is used to represent the relative change in [Ca²⁺]i.
-
Compare the calcium response curves in the presence and absence of this compound to determine its effect on antigen-induced calcium influx.
Visualizations
Caption: Mast cell activation signaling pathway and the primary site of this compound action.
Caption: Experimental workflow for assessing this compound's effect on mast cell function.
Caption: Logical relationship of this compound's potential mechanisms of action.
References
- 1. Topical ocular this compound reduces ICAM-1 expression on epithelial cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tmsforacure.org [tmsforacure.org]
- 3. mastcellhope.org [mastcellhope.org]
- 4. wyndly.com [wyndly.com]
- 5. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocabastine in Conjunctival Allergen Challenge Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levocabastine, a potent and selective histamine H1-receptor antagonist, in the conjunctival allergen challenge (CAC) model. The CAC model is a valuable tool in the clinical development of anti-allergic ophthalmic medications, allowing for the controlled evaluation of drug efficacy in a standardized setting.
Introduction
This compound ophthalmic solution is a widely studied medication for the relief of signs and symptoms of allergic conjunctivitis. Its efficacy has been robustly demonstrated in numerous clinical trials, many of which have utilized the CAC model. This model involves the administration of a known allergen to the ocular surface of sensitized individuals to induce an allergic reaction, which can then be objectively and subjectively measured. This compound has been shown to be highly effective in inhibiting the hallmark symptoms of allergic conjunctivitis, including itching, redness (hyperemia), chemosis, tearing, and eyelid swelling. Its rapid onset and durable effect of at least four hours make it a key compound for investigation and a benchmark for comparison in ophthalmic anti-allergy drug development.
Mechanism of Action
The primary mechanism of action of this compound is the selective blockade of histamine H1 receptors on conjunctival cells. During an allergic reaction, mast cells degranulate and release histamine, which then binds to H1 receptors, initiating a cascade of events that lead to the clinical signs and symptoms of allergic conjunctivitis. By competitively inhibiting the binding of histamine to these receptors, this compound effectively prevents this downstream signaling, thereby reducing vascular permeability, sensory nerve stimulation, and the inflammatory response.
Application Notes and Protocols for In Vivo Imaging to Assess Levocabastine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing various in vivo imaging techniques to assess the efficacy of Levocabastine, a potent and selective H1-receptor antagonist. The described methods are invaluable for preclinical and clinical research aimed at understanding and quantifying the therapeutic effects of this compound in allergic conditions such as allergic conjunctivitis and rhinitis.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation antihistamine that primarily exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor. In allergic reactions, histamine is a key mediator released from mast cells, leading to symptoms like itching, redness, swelling, and increased vascular permeability. By blocking the H1 receptor, this compound effectively mitigates these histamine-driven inflammatory responses.[1]
Signaling Pathway of this compound Action
This compound, by blocking the H1 receptor, prevents the Gq protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of calcium mobilization and protein kinase C (PKC) activation, which lead to the expression of pro-inflammatory mediators, are suppressed.[1][2][3]
In Vivo Imaging Techniques and Protocols
The following sections detail the application of three powerful in vivo imaging techniques to assess the efficacy of this compound: Positron Emission Tomography (PET), In Vivo Confocal Microscopy (IVCM), and Intravital Microscopy (IVM).
Positron Emission Tomography (PET) for Histamine H1 Receptor Occupancy
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. By using a radiolabeled tracer that binds to the H1 receptor, it is possible to measure the degree to which this compound occupies these receptors, providing a direct assessment of its primary pharmacodynamic effect.
Experimental Protocol: Preclinical PET Imaging of H1 Receptor Occupancy
This protocol is adapted from studies on levocetirizine and other antihistamines and is suitable for non-human primate or other relevant animal models.
-
Animal Model: Select a suitable animal model, such as the rhesus macaque or cynomolgus macaque.
-
Radiotracer: Utilize a validated H1 receptor PET tracer, such as [11C]doxepin or [11C]pyrilamine.
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer a bolus injection of the radiotracer intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route (e.g., oral or topical).
-
Allow sufficient time for the drug to reach peak plasma concentrations.
-
-
Post-Dosing Scan:
-
Repeat the PET scan with the same radiotracer and acquisition parameters as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images and perform kinetic modeling to calculate the binding potential (BP_ND) of the radiotracer in various brain regions.
-
Calculate the H1 receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
-
Quantitative Data Summary:
| Antihistamine | Dose | H1 Receptor Occupancy (Brain) | Reference |
| Levocetirizine | 5 mg (oral) | ~8.1% | |
| Fexofenadine | 60 mg (oral) | ~ -8.0% (negligible) | |
| Ebastine | 10 mg (oral) | ~10% | |
| (+)-chlorpheniramine | 2 mg (oral) | ~50% |
In Vivo Confocal Microscopy (IVCM) for Ocular Inflammation
IVCM is a non-invasive imaging modality that provides high-resolution, real-time images of the cellular structures of the cornea and conjunctiva. It is particularly useful for assessing the efficacy of topically administered this compound in models of allergic conjunctivitis by visualizing and quantifying changes in inflammatory cells.
Experimental Protocol: IVCM in a Murine Model of Allergic Conjunctivitis
-
Animal Model: Utilize a murine model of allergic conjunctivitis, such as the ovalbumin-induced or ragweed pollen-induced model.
-
This compound Treatment: Administer this compound eye drops (e.g., 0.05%) to one eye and a vehicle control to the contralateral eye prior to allergen challenge.
-
IVCM Imaging:
-
Anesthetize the mouse.
-
Use a topical anesthetic on the cornea.
-
Employ an in vivo confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module) to acquire images of the conjunctiva.
-
Focus on the epithelium and substantia propria to visualize inflammatory cells (e.g., dendritic cells, leukocytes).
-
-
Image Analysis:
-
Quantify the density of inflammatory cells (cells/mm²) in the acquired images.
-
Assess the morphology of dendritic cells (e.g., cell body size, dendrite length).
-
-
Quantitative Data Summary:
| Treatment Group | Inflammatory Cell Density (cells/mm²) | Dendritic Cell Activation Score (arbitrary units) |
| Vehicle Control | High | High |
| This compound | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative values will vary depending on the experimental model and severity of the allergic reaction. A study on another antihistamine, alcaftadine, demonstrated a reduction in the conjunctival inflammation score as assessed by IVCM.
Intravital Microscopy (IVM) for Vascular Permeability and Mast Cell Degranulation
IVM is a powerful technique for visualizing dynamic biological processes in real-time within a living animal. It is ideal for assessing this compound's effect on key events in the allergic cascade, such as mast cell degranulation and increased vascular permeability.
Experimental Protocol: IVM of the Conjunctiva in a Rat Model of Allergic Conjunctivitis
-
Animal Model: Use a rat model of allergic conjunctivitis.
-
Surgical Preparation:
-
Anesthetize the rat.
-
Surgically expose the conjunctival microvasculature for imaging.
-
-
Imaging Vascular Permeability:
-
Administer a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) intravenously to visualize blood vessels.
-
Induce an allergic reaction in the conjunctiva.
-
Administer this compound topically and observe its effect on the extravasation of the fluorescent dextran from blood vessels, a measure of vascular permeability.
-
-
Imaging Mast Cell Degranulation:
-
Utilize a fluorescent probe that reports mast cell degranulation (e.g., by labeling granules or detecting pH changes upon exocytosis).
-
Induce mast cell degranulation and assess the inhibitory effect of this compound.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the extravascular space to measure vascular permeability.
-
Count the number of degranulating mast cells or measure the fluorescence signal associated with degranulation.
-
-
Quantitative Data Summary:
| Treatment Group | Vascular Permeability (Fold Increase over Baseline) | Mast Cell Degranulation (% of total mast cells) | Reference |
| Vehicle Control | High | High | |
| This compound | Significantly Reduced | Significantly Reduced | |
| This compound + Pemirolast | Further Significant Reduction | Further Significant Reduction |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for preclinical assessment of this compound using the described in vivo imaging techniques.
References
Application Notes and Protocols for the Analytical Detection of Levocabastine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of levocabastine in tissue samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While specific validated methods for this compound in a wide variety of tissues are not extensively published, this guide adapts validated plasma-based assays for use with tissue homogenates. A general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is also provided as a potential screening tool.
Overview of Analytical Methods
The quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug distribution studies. The choice of analytical method depends on the required sensitivity, selectivity, and throughput.
-
LC-MS/MS is the gold-standard for quantitative bioanalysis due to its high sensitivity and selectivity, allowing for the detection of low concentrations of this compound in complex tissue matrices.
-
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where lower sensitivity is acceptable.
-
ELISA can be a high-throughput screening method, though it may have limitations in terms of specificity and is not as commonly reported for small molecules like this compound compared to chromatographic methods.
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for this compound (or its enantiomer, levocetirizine) in biological fluids. These values can serve as a benchmark for method development and validation for tissue samples.
Table 1: LC-MS/MS Method Performance for Levocetirizine in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Dynamic Range | 0.5 - 500.0 ng/mL | [1] |
| Mean Recovery (Levocetirizine) | 59% | [2] |
| Mean Recovery (Internal Standard) | 69% | [2] |
| Linearity (r²) | ≥ 0.995 | [2] |
Table 2: HPLC-UV Method Performance for Ebastine (a comparable antihistamine) in Pharmaceutical Formulations
| Parameter | Value | Reference |
| Linearity Range | 5 - 100 µg/mL | |
| Limit of Detection (LOD) | 50 ng/mL | |
| Limit of Quantification (LOQ) | 100 ng/mL | |
| Average Recovery | 99.63% |
Experimental Protocols
General Tissue Sample Preparation
A critical step in the analysis of drugs in tissues is the initial sample processing to release the analyte from the tissue matrix.
Protocol 1: Tissue Homogenization
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a desired tissue-to-buffer ratio (e.g., 1:3 or 1:4, w/v).
-
Homogenize the tissue on ice using a suitable mechanical homogenizer (e.g., rotor-stator or ultrasonic homogenizer) until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for further processing. It is recommended to dilute the tissue homogenate with control plasma before extraction to minimize matrix effects.
Figure 1: Workflow for Tissue Homogenization.
LC-MS/MS Protocol for this compound in Tissue Homogenate
This protocol is adapted from validated methods for levocetirizine in human plasma.
Protocol 2: Sample Preparation by Protein Precipitation
-
To 100 µL of tissue homogenate, add 200 µL of acetonitrile containing the internal standard (e.g., hydroxyzine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation by Liquid-Liquid Extraction (LLE)
-
To 200 µL of tissue homogenate, add the internal standard (e.g., fexofenadine) and 1 mL of cold dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Figure 2: Sample Preparation Workflows for LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate pH 3.5 (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization: Positive electrospray ionization (ESI+).
-
MS/MS Transition:
-
This compound (as Levocetirizine): m/z 389.0 → 201.0.
-
Internal Standard (Hydroxyzine): m/z 375.3 → 201.0.
-
Internal Standard (Fexofenadine): m/z 502 → 467.
-
HPLC-UV Protocol for this compound in Tissue Homogenate
This protocol is based on a method for a related antihistamine and would require optimization and validation for this compound in tissue.
Protocol 4: Sample Preparation
-
Follow the sample preparation steps outlined in Protocol 2 (Protein Precipitation) or Protocol 3 (Liquid-Liquid Extraction).
Chromatographic Conditions
-
LC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.015 M tetrabutylammonium hydrogen sulfate (e.g., 22:78 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: Approximately 220-230 nm.
-
Column Temperature: 25°C.
General ELISA Protocol for this compound Screening
As no specific ELISA kit for this compound was identified, this protocol outlines the general steps for a competitive ELISA, which is a common format for small molecule detection.
Protocol 5: Competitive ELISA
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or tissue homogenate samples along with a specific anti-levocabastine primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of this compound in the sample.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Figure 3: General Workflow for a Competitive ELISA.
Method Validation Considerations
Any analytical method developed for the quantification of this compound in tissue samples must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the tissue matrix on analyte ionization.
-
Stability: Stability of this compound in the tissue matrix under various storage conditions.
Conclusion
This document provides a comprehensive guide to the analytical methods for detecting this compound in tissue samples. While LC-MS/MS stands out as the most sensitive and specific method, HPLC-UV offers a viable alternative. The provided protocols, adapted from validated plasma assays, serve as a strong foundation for developing and validating robust analytical methods for tissue analysis. Successful implementation will require careful optimization of sample preparation and chromatographic conditions, followed by rigorous method validation.
References
- 1. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Levocabastine Solubility: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of levocabastine, particularly in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
A1: this compound hydrochloride is sparingly soluble in water. Its aqueous solubility is highly dependent on pH. Published data indicates a solubility of approximately 0.33 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2.[1] The compound exhibits its lowest solubility in the pH range of 4.1 to 9.8.[2] It is practically insoluble in water but is soluble in methanol and freely soluble in dimethylsulfoxide (DMSO).[2][3]
Q2: Why does my this compound solution appear cloudy or form a precipitate in a physiological buffer?
A2: this compound's poor aqueous solubility, especially in the neutral pH range of many physiological buffers, is the primary reason for cloudiness or precipitation.[2] This is a common observation and is why commercial ophthalmic formulations are often developed as microsuspensions.
Q3: Can I use co-solvents to improve the solubility of this compound in my experiments?
A3: Yes, co-solvents can be employed to enhance the solubility of this compound. It is soluble in methanol and freely soluble in DMSO. For in vivo studies, formulations may include excipients like propylene glycol and polysorbate 80 to improve wetting and dispersion, which can aid in maintaining the drug in a suspended state.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weakly basic compound with pKa values of 3.1 and 9.7. Its solubility is significantly influenced by the pH of the medium. The solubility is at its minimum between pH 4.1 and 9.8. At pH values below its pKa, the molecule becomes protonated and more soluble.
Q5: Are there any formulation strategies to overcome this compound's low solubility for ophthalmic use?
A5: Yes, a common strategy is the formulation of a sterile ophthalmic microsuspension, which is the basis for commercially available this compound eye drops. Another approach involves the use of solubilizing agents like hydroxypropyl-β-cyclodextrin to create a clear aqueous solution.
Troubleshooting Guide: this compound Precipitation in Physiological Buffers
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to buffer | The concentration of this compound exceeds its solubility limit in the specific buffer and pH. | - Lower the final concentration of this compound.- If a high concentration is necessary, consider preparing a stock solution in DMSO and adding it to the buffer with vigorous stirring. Note that the final DMSO concentration should be kept low to avoid solvent effects in your experiment. |
| Cloudiness or precipitation over time | The solution is supersaturated, and the compound is slowly crashing out of solution. | - Prepare fresh solutions immediately before use.- If storage is necessary, consider storing at a lower temperature to slow down precipitation, but be aware that this might further decrease solubility. |
| Inconsistent results between experiments | Variability in buffer preparation (e.g., pH, ionic strength) can affect solubility. | - Ensure consistent and accurate preparation of all buffers.- Measure and adjust the pH of the final solution after the addition of this compound. |
| Formation of a hard cake in suspensions | Poor dispersibility of the this compound particles. | - Include a surfactant (e.g., Polysorbate 80) in the formulation to improve the wettability of the particles.- Use a thickening agent (e.g., hypromellose) to increase the viscosity of the medium and slow down sedimentation. |
Quantitative Solubility Data
| Solvent/Buffer | pH | Solubility | Notes |
| Phosphate Buffered Saline (PBS) | 7.2 | ~ 0.33 mg/mL | Aqueous solutions in PBS are not recommended for storage for more than one day. |
| Water | - | Practically Insoluble | - |
| Methanol | - | Sparingly Soluble | |
| Dimethylsulfoxide (DMSO) | - | Freely Soluble | |
| Simulated Tear Fluid (STF) | 7.4 | Data not available | STF is used as a dissolution medium for in vitro release testing of ophthalmic formulations. Given that these are often suspensions, the intrinsic solubility is expected to be low. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a desired physiological buffer.
Materials:
-
This compound hydrochloride powder
-
Selected physiological buffer (e.g., PBS, pH 7.2)
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Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound hydrochloride powder to a series of vials containing a known volume of the physiological buffer. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After shaking, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to filter the supernatant through a syringe filter.
-
Accurately dilute the collected supernatant with the appropriate solvent (e.g., mobile phase for HPLC or the buffer itself for UV-Vis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Preparation of Simulated Tear Fluid (STF)
This protocol provides a common formulation for Simulated Tear Fluid (STF) used in ophthalmic drug dissolution and release studies.
Materials:
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Deionized water
-
pH meter
Procedure:
-
Weigh the following components:
-
Sodium chloride: 0.67 g
-
Sodium bicarbonate: 0.20 g
-
Calcium chloride dihydrate: 0.008 g
-
-
Dissolve the weighed components in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Mix thoroughly until all salts are completely dissolved.
-
Adjust the pH of the solution to 7.4 using 0.1 M HCl or 0.1 M NaOH as needed.
-
Add deionized water to bring the final volume to 100 mL.
-
The prepared STF should be used fresh.
Visualizations
Histamine H1 Receptor Signaling Pathway
This compound is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, which is responsible for allergic symptoms.
Caption: this compound blocks the histamine H1 receptor, preventing allergic symptoms.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of a compound like this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
Levocabastine Ophthalmic Solution Stability: Technical Support Center
Welcome to the Technical Support Center for improving the stability of levocabastine in ophthalmic solutions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the stability of this compound in ophthalmic formulations?
A1: this compound hydrochloride's low aqueous solubility is the main challenge, often necessitating its formulation as a microsuspension.[1][2][3] Key stability concerns include:
-
Physical Instability: Caking, aggregation, or changes in particle size of the suspension. Shaking the suspension well before use is crucial to ensure dose uniformity.[1]
-
Chemical Degradation: this compound can be susceptible to degradation under various stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[4]
-
pH Shift: Maintaining the pH within the optimal range of 6.0 to 8.0 is critical for both stability and physiological tolerance.
Q2: My this compound suspension is forming a hard cake that is difficult to redisperse. What could be the cause and how can I fix it?
A2: This issue, known as caking, is a common problem in suspensions. It can be caused by improper particle size distribution, inadequate viscosity, or inappropriate excipient selection.
-
Troubleshooting:
-
Viscosity Modifiers: Ensure an adequate concentration of a viscosity-enhancing agent like hydroxypropyl methylcellulose (HPMC). A viscosity of 1-10 cps is generally recommended to improve suspension characteristics without causing residue upon application.
-
Particle Size: Evaluate the particle size of your this compound hydrochloride. A controlled and uniform particle size can help prevent caking.
-
Excipients: The inclusion of polysorbate 80 acts as a wetting agent, which can improve the dispersibility of the active pharmaceutical ingredient (API).
-
Q3: I am observing a drop in potency in my this compound solution during a stability study. What are the likely degradation pathways?
A3: this compound, like many pharmaceutical compounds, can degrade through hydrolysis and oxidation. A stability-indicating analytical method, such as the one described in the "Experimental Protocols" section, is essential to separate the intact drug from its degradation products and accurately quantify its potency. Exposure to light (photodegradation) and elevated temperatures can also accelerate degradation.
Q4: How can I formulate a clear, aqueous solution of this compound instead of a suspension?
A4: Due to this compound's hydrophobic nature and limited water solubility, creating a stable aqueous solution requires a solubilizing agent. One patented approach involves using cyclodextrins, specifically hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound, thereby increasing its solubility and resulting in a clear solution.
Q5: What is the recommended pH and osmolality for a stable and well-tolerated this compound ophthalmic solution?
A5: To ensure patient comfort and maximize stability, the formulation should have a pH between 6.0 and 8.0. The osmolality should be maintained within the range of 250-500 mOsm/kg. Buffers such as phosphate or borate systems are typically used to maintain the target pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Crystal Growth | - Supersaturation of the solution.- Temperature fluctuations.- pH shift outside the optimal range. | - For solutions, ensure the concentration of the solubilizing agent (e.g., HP-β-CD) is sufficient.- Store the formulation at controlled ambient temperatures (15-30°C).- Verify and adjust the pH to be within 6.0-8.0 using a suitable buffer system. |
| Discoloration of the Solution | - Oxidative degradation.- Interaction with excipients or container. | - Consider adding an antioxidant or a chelating agent like disodium edetate (EDTA) to the formulation.- Purge the solution with an inert gas like nitrogen during manufacturing.- Conduct compatibility studies with the chosen container and closure system. |
| Loss of Assay Potency | - Chemical degradation (hydrolysis, oxidation, photolysis).- Adsorption to the container surface. | - Use a validated stability-indicating HPLC method to investigate degradation products.- Protect the formulation from light by using opaque or amber packaging.- Evaluate different types of containers (e.g., polyethylene vs. glass) for potential adsorption issues. |
| Failure to Meet Sterility Requirements | - Ineffective sterilization method.- Microbial contamination post-sterilization. | - For suspensions, terminal sterilization may not be feasible; consider aseptic processing. For solutions, sterile filtration is a common method.- Ensure an effective preservative system is in place (e.g., benzalkonium chloride). Note that benzalkonium chloride can interact with soft contact lenses. |
Data Presentation: Formulation Components
The following tables summarize typical components used in this compound ophthalmic formulations, based on commercial products and patent literature.
Table 1: Typical Composition of this compound Ophthalmic Suspension (0.05%)
| Component | Function | Typical Concentration Range | Reference |
| This compound HCl | Active Pharmaceutical Ingredient | 0.54 mg/mL (equiv. to 0.5 mg/mL this compound) | |
| Benzalkonium Chloride | Preservative | 0.15 mg/mL | |
| Hydroxypropyl Methylcellulose (HPMC) | Viscosity Modifier | 0.10% - 0.40% (w/v) | |
| Polysorbate 80 | Surfactant / Wetting Agent | 0.10% - 0.50% (w/v) | |
| Propylene Glycol | Tonicity Agent / Co-solvent | Varies | |
| Sodium Phosphate (Dibasic & Monobasic) | Buffering Agents | q.s. to pH 6.0 - 8.0 | |
| Disodium Edetate (EDTA) | Chelating Agent / Stabilizer | 0.01% - 0.15% (w/v) | |
| Purified Water | Vehicle | q.s. to final volume |
Table 2: Example Composition for a Solubilized this compound Ophthalmic Solution
| Component | Function | Example Concentration (% w/v) | Reference |
| This compound | Active Pharmaceutical Ingredient | ~0.05% | |
| Hydroxypropyl-β-cyclodextrin | Solubilizing Agent | 7.5% | |
| Boric Acid | Buffering Agent | 1.0% | |
| Sodium Chloride | Tonicity Agent | 0.25% | |
| Edetate Disodium | Stabilizing Agent | 0.01% | |
| Sodium Hydroxide | pH Adjustment | q.s. to pH 7.2 | |
| Water | Vehicle | q.s. to 100% |
Mandatory Visualizations
Caption: Workflow for this compound Ophthalmic Formulation.
Caption: Troubleshooting Logic for this compound Stability Issues.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for determining this compound HCl in bulk drug and ophthalmic suspensions in the presence of degradation products.
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate buffer (pH adjusted to 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound HCl reference standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 200 µg/mL.
-
-
Sample Preparation (for Ophthalmic Suspension):
-
Accurately weigh a portion of the suspension equivalent to 5 mg of this compound HCl.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 50 mL with the mobile phase to get a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The linearity should be confirmed (R² > 0.999).
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Examine the chromatogram for any additional peaks, which may correspond to degradation products. The method is considered stability-indicating as it can separate the main this compound peak from degradation products formed under stress conditions (acid/alkali hydrolysis, oxidation, heat, photolysis).
-
References
Technical Support Center: Optimizing Levocabastine Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocabastine in in vivo rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2][3] It functions by competitively and reversibly binding to H1 receptors, thereby preventing histamine from exerting its effects.[4] This blockade of H1 receptors is the primary mechanism responsible for its anti-allergic properties.[3] Additionally, some studies suggest that this compound may have inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils. It has also been shown to bind to neurotensin 2 receptors, acting as an agonist, which may contribute to analgesic effects.
Q2: What are the common routes of administration for this compound in rodent studies?
A2: this compound can be administered through various routes in rodent studies, depending on the experimental model and desired effect (local vs. systemic). Common routes include:
-
Topical (Ocular): For models of allergic conjunctivitis, this compound is often administered as eye drops.
-
Intranasal: In studies of allergic rhinitis, intranasal administration is used to target the nasal mucosa directly.
-
Oral (p.o.): Oral gavage is a common method for systemic administration to assess effects on conditions like histamine-induced lethality or dyspnoea.
-
Intraperitoneal (i.p.): This route provides rapid systemic absorption and is used in various models, including those investigating neurotensin-mediated effects.
-
Intravenous (i.v.): IV administration allows for direct and immediate systemic circulation and is used to study effects like the reversal of histamine-induced bronchoconstriction.
Q3: Where should I start when determining the initial dose range for a new in vivo study with this compound?
A3: Establishing a starting dose for a new study requires a systematic approach. A thorough literature review of studies with similar experimental models and endpoints is the best starting point. If such data is unavailable, consider the following:
-
Start Low: Begin with a dose that is expected to be sub-therapeutic and incrementally increase it in subsequent animal groups.
-
In Vitro Data: If you have in vitro data such as IC50 or EC50 values, these can provide a preliminary guide, though direct extrapolation is often not accurate.
-
Toxicology Data: If available, preclinical toxicology data can help set the upper limit of your dose range, ensuring you remain below the No-Observed-Adverse-Effect Level (NOAEL).
-
Dose-Ranging Study: Conduct a pilot dose-ranging study with a small number of animals per group to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).
Troubleshooting Guide
Problem: No discernible therapeutic effect is observed even at the highest planned dose.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | Consider an alternative route of administration (e.g., switch from oral to intraperitoneal or intravenous). Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| Rapid Metabolism/Clearance | Analyze plasma samples to determine the compound's half-life. If it is being cleared too quickly, a more frequent dosing schedule may be necessary. |
| Inactive Compound | Re-verify the identity and purity of your this compound compound. In vitro assays can be used to confirm its biological activity. |
| Insufficient Dose | If no toxicity has been observed, a cautious dose escalation beyond the initially planned range may be warranted, with careful monitoring for adverse effects. |
| Animal Model Insensitivity | The chosen animal model or strain may not be sensitive to H1 receptor antagonism for the desired endpoint. Review the literature for appropriate models. |
Problem: Unexpected or severe adverse effects are observed.
| Possible Cause | Troubleshooting Steps |
| Dose Too High | Immediately reduce the dose in subsequent cohorts. Determine the Maximum Tolerated Dose (MTD). |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out any adverse effects from the vehicle itself. |
| Route of Administration Issues | Irritating substances administered intraperitoneally can cause peritonitis. Ensure proper administration technique. For topical administration, local irritation can occur. |
| Off-Target Effects | While this compound is highly selective for the H1 receptor, consider potential off-target effects at higher concentrations. |
| Animal Health Status | Ensure that the animals are healthy and free from underlying conditions that could exacerbate adverse effects. |
Data Presentation: this compound Dosages in Rodent Studies
Table 1: Systemic Administration of this compound in Rodents
| Species | Route | Dosage | Experimental Model | Observed Effect | Reference |
| Guinea Pig | p.o. | 0.0009 mg/kg (ED50) | Histamine-induced lethality | Protection from lethality | |
| Guinea Pig | p.o. | 0.005 mg/kg (ED50) | Histamine-induced dyspnoea | Inhibition of dyspnoea | |
| Guinea Pig | i.v. | 0.005 mg/kg (ED50) | Histamine-induced bronchoconstriction | Inhibition of bronchoconstriction | |
| Rat | i.p. | 5 µg/kg (0.005 mg/kg) | Neurotensin-mediated antinociception | Reduction in antinociception | |
| Rat | i.p. | 50 µg/kg (0.05 mg/kg) | Neurotensin-mediated antinociception | Reduction in antinociception | |
| Rat | p.o. | 2.5 - 40 mg/kg | Pharmacokinetic studies | Dose-proportional plasma levels | |
| Mouse | p.o. | 2.5 - 40 mg/kg | Pharmacokinetic studies | Dose-proportional plasma levels |
Table 2: Topical Administration of this compound in Rodents
| Species | Route | Dosage/Concentration | Experimental Model | Observed Effect | Reference |
| Rat | Ocular | 0.025% eye drops | Experimental allergic conjunctivitis | Inhibition of allergic conjunctivitis | |
| Rat | Ocular | 0.05% | Ocular immediate hypersensitivity | Reduction in vascular leakage | |
| Guinea Pig | Ocular | 0.05% | Ocular active anaphylaxis | Reduction in edema and vascular leakage | |
| Guinea Pig | Ocular | 0.025% | Allergic conjunctivitis | Reduction in eosinophil numbers |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Allergic Conjunctivitis
-
Objective: To assess the efficacy of topically administered this compound in reducing the signs and symptoms of allergic conjunctivitis in rats.
-
Animals: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to the following groups (n=8 per group):
-
Vehicle Control
-
This compound (e.g., 0.025% or 0.05% ophthalmic solution)
-
-
Sensitization: Sensitize the rats by intraperitoneal injection of an allergen (e.g., ovalbumin) with an adjuvant (e.g., aluminum hydroxide gel) on day 0 and day 7.
-
Drug Administration: On day 14, 15 minutes prior to allergen challenge, instill one drop of the respective treatment (vehicle or this compound) into the conjunctival sac of each eye.
-
Allergen Challenge: Following drug administration, challenge the rats by instilling one drop of the allergen solution into each eye.
-
Evaluation: At various time points (e.g., 15, 30, and 60 minutes) after the challenge, score the clinical signs of conjunctivitis (e.g., redness, swelling, watery discharge) based on a standardized scoring system.
-
Data Analysis: Compare the scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Protocol 2: Dose-Ranging Study of Systemic this compound for H1-Receptor Blockade
-
Objective: To determine the dose-response relationship of systemically administered this compound in antagonizing histamine-induced effects.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Grouping: Randomly assign rats to five groups (n=5 per group):
-
Vehicle control
-
This compound (e.g., 0.001, 0.01, 0.1, 1 mg/kg, i.p.)
-
-
Drug Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal injection.
-
Histamine Challenge: 30 minutes after drug administration, administer a histamine challenge (e.g., intradermal injection of histamine to the dorsal skin).
-
Evaluation: Measure the wheal and flare response at the site of histamine injection at specified time points.
-
Data Analysis: Plot the dose of this compound against the inhibition of the wheal and flare response to determine the ED50.
Visualizations
Caption: this compound competitively blocks the H1 receptor.
Caption: Workflow for this compound in vivo experiments.
Caption: Decision tree for troubleshooting lack of efficacy.
References
Potential side effects of Levocabastine in preclinical animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side effects of Levocabastine observed in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in preclinical animal models?
A1: Based on available preclinical data, this compound is generally well-tolerated in animal models. The most frequently reported side effects are mild and transient, primarily consisting of local irritation at the site of administration, such as transient blinking and squinting after ocular application.[1] At therapeutic doses, significant systemic side effects on cardiovascular, psychomotor, or cognitive functions have not been apparent.[2]
Q2: Have any target organs for toxicity been identified in preclinical studies?
A2: Yes, at high doses, some potential target organs have been identified. In 39-week ocular toxicity studies, the tongue was identified as a potential target in both dogs and rabbits.[1] In a 13-week intravenous study in rats, potential targets included the thymus (in females only), the urinary system, and the male reproductive system.[1]
Q3: Are there any known reproductive or developmental side effects of this compound in animal models?
A3: A fertility and embryofetal development toxicity study in rats indicated a potential fetal effect at a high dose (30 mg/kg). This was evidenced by an increase in mean preimplantation loss and a higher incidence of some minor skeletal variations and malformations in a small number of fetuses and litters.[1]
Q4: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in different preclinical studies?
A4: The NOAEL varies depending on the study duration, animal model, and route of administration. For example, in 39-week repeat-dose ocular toxicity studies, the ocular NOAEL was the highest dose evaluated, 5% administered three times a day, in both rabbits and dogs. In a 13-week intravenous toxicity study in rats, the NOAEL was 10 mg/kg.
Troubleshooting Guides
Issue: Unexpected Local Irritation Observed in Ocular Studies
-
Possible Cause: The formulation vehicle, concentration of this compound, or frequency of administration may be contributing to the irritation.
-
Troubleshooting Steps:
-
Review Formulation: Ensure the pH and osmolarity of the vehicle are within a physiologically acceptable range for ocular administration.
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Evaluate Concentration: Consider if the concentration of this compound being used is higher than that reported in published safety studies. The ocular NOAEL in long-term studies was 5%.
-
Assess Administration Frequency: High-frequency administration may lead to mechanical irritation. Compare your dosing schedule with established protocols.
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Control Group Comparison: Carefully compare the incidence and severity of irritation in the this compound-treated group with the vehicle control group to distinguish compound-related effects from vehicle effects.
-
Issue: Systemic Side Effects Observed at Doses Expected to be Safe
-
Possible Cause: The route of administration may be leading to higher systemic exposure than anticipated, or there may be a species-specific sensitivity.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Double-check dose calculations and the concentration of the dosing solution.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic analysis to determine the plasma concentration of this compound and compare it to levels reported in the literature.
-
Species Selection: Be aware of potential species-specific differences in metabolism and sensitivity.
-
Review Literature for Similar Compounds: Investigate if similar histamine H1 antagonists have produced comparable off-target effects.
-
Data Presentation: Quantitative Data from Preclinical Studies
Note: The following tables summarize available quantitative data. Detailed numerical data for some studies were not publicly available in the searched documents.
Table 1: Summary of Findings in Repeat-Dose Ocular Toxicity Studies
| Species | Duration | Dose Levels | Key Findings | Ocular NOAEL |
| Rabbit | 39 weeks | Up to 5% (administered topically 3x/day) | Transient blinking and squinting (mild ocular irritation). Dose-dependent increase in myofiber regeneration of the tongue. | 5% (3x/day) |
| Dog | 39 weeks | Up to 5% (administered topically 3x/day) | Transient blinking and squinting (mild ocular irritation). Minimal granulomatous inflammation of the tongue in high-dose animals. | 5% (3x/day) |
Table 2: Summary of Findings in Intravenous and Reproductive Toxicity Studies
| Species | Study Type | Duration | Dose Levels | Key Findings | NOAEL |
| Rat | Intravenous Toxicity | 13 weeks | Up to 30 mg/kg/day | Potential targets: thymus (females), urinary system, male reproductive system. | 10 mg/kg |
| Rat | Fertility and Embryofetal Development | - | 30 mg/kg | Increased mean preimplantation loss; increased incidence of minor skeletal variations and malformations. | Not explicitly stated in the available results. |
Experimental Protocols
Key Experiment: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This protocol outlines the general methodology for a 90-day oral toxicity study, which is a standard preclinical safety assessment.
-
Test Animals: Young, healthy adult rodents (preferably rats) from a common laboratory strain. Both males and females are used, with at least 10 animals per sex per group.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Groups: At least three dose levels of this compound and a concurrent control group (vehicle only) are used. The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity (to establish a NOAEL).
-
Administration: The test substance is typically administered orally via gavage, in the diet, or in drinking water, once daily, seven days a week for 90 days.
-
Observations:
-
Clinical Observations: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmological Examination: Conducted before the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
Visualizations
Signaling Pathway of the Histamine H1 Receptor
This compound is a selective antagonist of the Histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by the activation of this receptor by histamine. This compound blocks this pathway by preventing histamine from binding to the receptor.
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for a 90-Day Oral Toxicity Study
The following diagram outlines the typical workflow for a 90-day oral toxicity study in rodents.
References
Technical Support Center: Troubleshooting Levocabastine Interference in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Levocabastine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1] It is primarily used for the topical treatment of allergic conjunctivitis and rhinitis.[2] By blocking the H1 receptor, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms.[1]
Q2: Can this compound have off-target effects in cell-based assays?
Yes, this compound can exhibit off-target effects that may interfere with cell-based assays. A primary off-target activity is its interaction with the neurotensin receptor 2 (NTS2), a G-protein coupled receptor (GPCR).[1][3] this compound can act as a partial agonist or antagonist at the NTS2 receptor, depending on the concentration and cellular context, leading to the modulation of intracellular signaling pathways, such as calcium mobilization.
Q3: How can this compound affect cell viability and proliferation assays?
This compound has been shown to decrease cell viability in a concentration-dependent manner in certain cell types, such as human corneal epithelial cells. This cytotoxic effect can lead to misleading results in assays that measure cell proliferation or viability, like the MTT or WST-1 assays. It is crucial to assess the direct cytotoxic effects of this compound on the specific cell line being used in your experiments.
Q4: Can this compound interfere with fluorescence-based assays?
Q5: Is it possible for this compound to interfere with GPCR signaling assays?
Yes, due to its off-target activity on the NTS2 receptor, this compound can interfere with GPCR signaling assays, particularly those measuring intracellular calcium levels. If your cell line endogenously expresses NTS2, or if you are studying a GPCR that signals through similar pathways, you may observe unexpected agonist or antagonist effects from this compound.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in a Cytotoxicity/Proliferation Assay
Symptoms:
-
A dose-dependent decrease in signal in an MTT, XTT, WST-1, or CellTiter-Glo® assay that is not attributable to the expected mechanism of action.
-
Observed changes in cell morphology or cell death upon treatment with this compound.
Possible Cause:
-
This compound can exert direct cytotoxic effects on certain cell types.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a dose-response experiment with this compound on your specific cell line using a viability assay (e.g., MTT) to determine the concentration at which it inhibits 50% of cell viability (IC50).
-
Work Below Cytotoxic Concentrations: If possible, design your experiments to use this compound at concentrations well below its cytotoxic IC50 value.
-
Use an Orthogonal Viability Assay: Confirm the cytotoxic effects using a different viability assay that relies on a distinct mechanism (e.g., measuring ATP content with CellTiter-Glo® versus metabolic activity with MTT).
-
Visualize Cell Morphology: Use microscopy to observe any changes in cell morphology, such as rounding, detachment, or membrane blebbing, in the presence of this compound.
Issue 2: Unexplained Agonist or Antagonist Activity in a GPCR Signaling Assay
Symptoms:
-
This compound alone triggers a response in a calcium mobilization or cAMP assay.
-
This compound alters the dose-response curve of your GPCR ligand of interest.
Possible Cause:
-
Off-target interaction with the neurotensin receptor 2 (NTS2), which can modulate intracellular calcium levels.
Troubleshooting Steps:
-
Check for NTS2 Expression: Determine if your cell line expresses the NTS2 receptor using techniques like RT-PCR or western blotting.
-
Use a NTS2 Antagonist: If NTS2 is expressed, try to block the off-target effect by co-treating with a specific NTS2 antagonist.
-
Test in a Null Cell Line: If possible, repeat the experiment in a cell line that does not express NTS2 to confirm that the observed effect is NTS2-dependent.
-
Characterize this compound's Activity: Perform a dose-response experiment with this compound alone to characterize its agonist/antagonist profile at the NTS2 receptor in your specific assay system.
Issue 3: High Background or Quenched Signal in a Fluorescence-Based Assay
Symptoms:
-
Increased fluorescence in wells containing only this compound and buffer.
-
Decreased fluorescence signal in the presence of this compound that is not dose-dependent in a predictable manner.
Possible Cause:
-
Potential autofluorescence of this compound or quenching of the fluorescent probe.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence: Scan a solution of this compound at the excitation and emission wavelengths of your assay to check for autofluorescence.
-
Perform a Quenching Control: In a cell-free system, mix this compound with your fluorescent probe to see if it quenches the signal.
-
Use a Different Fluorophore: If interference is confirmed, consider using a fluorescent dye with a different excitation and emission spectrum that does not overlap with this compound's potential absorbance or emission.
-
Pre-read the Plate: Before adding the final assay reagent, read the fluorescence of the plate with the cells and this compound to establish a baseline for background subtraction.
Quantitative Data
Table 1: Reported Effects of this compound on Cell Viability
| Cell Line | Assay | Concentration | Observed Effect | Citation |
| Human Corneal Epithelial Cells (HCEC) | MTT | Not specified | Significant overall decrease in cell viability (P<0.001) | |
| Stratified Human Corneal Epithelial Cells | MTT | 25% and 50% dilutions of a commercial formulation | Less pronounced decrease in viability compared to other antihistamines at shorter exposures | |
| Human Tenon's Capsule Fibroblasts | WST-1 | 10⁻⁴ M | Significant inhibition of proliferation |
Note: Specific IC50 values for this compound cytotoxicity were not found in the provided search results. The data above indicates a qualitative or comparative effect.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from a study on the effect of anti-allergy eye drops on human corneal epithelial cells.
Materials:
-
Human Corneal Epithelial Cell (HCEC) line
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HCECs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is a general procedure for measuring GPCR-mediated calcium mobilization, relevant for investigating this compound's off-target effects on the NTS2 receptor.
Materials:
-
CHO cells stably expressing the rat neurotensin NT2 receptor
-
Black-walled, clear-bottom 96-well plates
-
Fura-2 AM or another calcium-sensitive fluorescent dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and/or other test compounds
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
Procedure:
-
Seed the NTS2-expressing CHO cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Prepare the calcium indicator loading buffer by diluting the fluorescent dye (e.g., Fura-2 AM) in the assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare your test compounds (e.g., this compound, NTS2 agonist) at the desired concentrations in the assay buffer.
-
Place the plate in the fluorescence plate reader and begin kinetic reading of the fluorescence signal.
-
After establishing a stable baseline, inject the test compounds into the wells.
-
Continue to record the fluorescence signal to measure changes in intracellular calcium concentration.
-
Analyze the data by calculating the change in fluorescence intensity over time.
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action: blocking the H1 receptor.
Caption: this compound's off-target effect on the NTS2 receptor signaling pathway.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine this compound reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Levocabastine for Sustained Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the formulation of Levocabastine for sustained release, particularly for ophthalmic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for sustained release?
The main challenge lies in this compound's poor aqueous solubility.[1][2][3] As this compound hydrochloride, it is practically insoluble in water, which complicates its incorporation into aqueous-based sustained-release systems suitable for ophthalmic use.[1][4] Achieving a therapeutically effective concentration and maintaining it over an extended period requires overcoming this solubility issue. Another significant challenge is the eye's natural protective mechanisms, such as tear turnover and the corneal barrier, which can rapidly clear the drug from the site of action, reducing its bioavailability.
Q2: What are the most promising strategies for achieving sustained release of this compound?
Several strategies are being explored to address the challenges of this compound formulation:
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the drug and provide controlled release.
-
In-Situ Gels: These formulations are administered as a liquid and transform into a gel upon instillation in the eye, triggered by physiological conditions like pH or temperature. This increases the residence time of the drug.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, enhancing their aqueous solubility and allowing for their incorporation into solution-based formulations.
-
Mucoadhesive Polymers: Incorporating mucoadhesive polymers such as chitosan and hydroxypropyl methylcellulose (HPMC) into the formulation can prolong the contact time with the ocular surface.
Q3: How can the burst release of this compound from nanoparticle formulations be minimized?
The initial burst release is a common issue with nanoparticle formulations, where a significant portion of the drug is released rapidly before the sustained release phase. This can be attributed to the drug adsorbed on the nanoparticle surface. Strategies to mitigate this include:
-
Optimizing Formulation Parameters: Adjusting the drug-to-polymer ratio and the manufacturing process can influence the amount of surface-adsorbed drug.
-
Surface Modification: Coating the nanoparticles with a secondary polymer can create an additional barrier to drug diffusion.
-
Microencapsulation of Nanoparticles: Encapsulating the drug-loaded nanoparticles within a larger microparticle can further retard the initial release.
Q4: What are the critical quality attributes to consider when developing a sustained-release this compound formulation?
Key quality attributes include:
-
Particle Size and Distribution: For nanosuspensions and nanoparticle formulations, a narrow and controlled particle size distribution is crucial for stability and uniform release.
-
Encapsulation Efficiency: This determines the percentage of this compound successfully incorporated into the delivery system and is a key indicator of process efficiency.
-
In Vitro Release Profile: A well-defined and reproducible release profile with a minimal burst effect followed by a sustained release is the primary goal.
-
Sterility and Stability: Ophthalmic formulations must be sterile. The chosen sterilization method should not negatively impact the formulation's stability or release characteristics.
-
pH and Osmolality: The formulation should have a pH and osmolality compatible with the tear fluid to avoid irritation.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
| Possible Causes | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | - Screen different organic solvents to find one with better solubility for this compound. - Consider using a co-solvent system. |
| Drug partitioning into the external aqueous phase during emulsification. | - Increase the viscosity of the external aqueous phase by adding a viscosity-enhancing agent. - Optimize the homogenization speed and time to achieve a stable emulsion quickly. - Adjust the pH of the aqueous phase to a range where this compound has its minimum solubility (pH 4.1 to 9.8) to reduce partitioning. |
| Insufficient polymer concentration to effectively entrap the drug. | - Increase the PLGA concentration in the organic phase. |
| Inappropriate drug-to-polymer ratio. | - Systematically vary the drug-to-polymer ratio to find the optimal loading capacity. |
Issue 2: Rapid In Vitro Release (High Burst Effect)
| Possible Causes | Troubleshooting Steps |
| High amount of this compound adsorbed on the nanoparticle surface. | - Wash the nanoparticle suspension thoroughly after preparation to remove unencapsulated and surface-adsorbed drug. - Incorporate a washing step with a solvent in which the drug is soluble but the polymer is not. |
| High porosity of the polymer matrix. | - Use a higher molecular weight PLGA, which generally forms a denser matrix. - Optimize the solvent evaporation rate during nanoparticle preparation; a slower evaporation rate can lead to a less porous structure. |
| Inappropriate in vitro release testing method. | - Ensure sink conditions are maintained throughout the release study. - Use a release medium that can solubilize the released this compound to avoid underestimation of the release. - Consider using a sample and separate technique instead of dialysis, which can sometimes mask burst release. |
Issue 3: Instability of this compound In-Situ Gel (e.g., premature gelling, phase separation)
| Possible Causes | Troubleshooting Steps |
| Inappropriate polymer concentration. | - Optimize the concentration of the gelling agent (e.g., Carbopol, gellan gum) and any viscosity-enhancing polymers (e.g., HPMC). |
| Incorrect pH of the formulation. | - Adjust the initial pH of the formulation to ensure it remains a solution during storage but gels at the physiological pH of the eye (around 7.4). |
| Interaction between formulation components. | - Conduct compatibility studies between this compound and the chosen polymers using techniques like FTIR spectroscopy. |
| Improper sterilization method. | - Autoclaving can sometimes affect the gelling properties of polymers. Consider sterile filtration for heat-labile formulations, ensuring the filter does not interact with the formulation components. |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C26H29FN2O2.HCl | |
| Molecular Weight | 456.99 g/mol | |
| pKa | pKa1: 3.1, pKa2: 9.7 | |
| Solubility | Practically insoluble in water; minimum solubility between pH 4.1 and 9.8. Soluble in methanol. | |
| Log P (n-octanol/aqueous buffer pH 8.0) | 1.82 |
Table 2: Example Formulation of this compound Hydrochloride Ophthalmic Suspension (0.05%)
| Ingredient | Concentration (% w/v) | Purpose | Reference |
| This compound Hydrochloride | 0.054 (equivalent to 0.05 this compound) | Active Pharmaceutical Ingredient | |
| Benzalkonium Chloride | 0.015 | Preservative | |
| Hydroxypropyl Methylcellulose (HPMC) | Varies (e.g., 0.10% - 0.40%) | Viscosity-enhancing agent | |
| Polysorbate 80 | Varies (e.g., 0.10% - 0.50%) | Wetting agent/Surfactant | |
| Dibasic Sodium Phosphate, Anhydrous & Monobasic Sodium Phosphate, Monohydrate | q.s. to pH 6.0-8.0 | Buffering agents | |
| Disodium Edetate | 0.015 | Chelating agent/Stabilizer | |
| Propylene Glycol | 0.5 | Tonicity agent/Co-solvent | |
| Purified Water | q.s. to 100% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method
Materials:
-
This compound hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound hydrochloride in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with purified water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles and compare it to the initial amount used. This typically involves dissolving the nanoparticles in a suitable solvent and analyzing the drug content by HPLC.
-
In Vitro Drug Release: Use a dialysis bag method or a sample and separate technique with a suitable release medium (e.g., simulated tear fluid at pH 7.4).
Protocol 2: Preparation of a pH-Triggered In-Situ Gel of this compound
Materials:
-
This compound hydrochloride
-
Carbopol 940 (or other suitable pH-sensitive polymer)
-
Hydroxypropyl methylcellulose (HPMC) (as a viscosity enhancer)
-
Benzalkonium chloride (as a preservative)
-
Sodium hydroxide/Hydrochloric acid (for pH adjustment)
-
Purified water
Procedure:
-
Polymer Dispersion: Disperse Carbopol 940 in purified water with constant stirring.
-
HPMC Addition: In a separate container, dissolve HPMC in water, possibly with gentle heating, and then cool to room temperature.
-
Mixing: Add the HPMC solution to the Carbopol dispersion.
-
Drug and Excipient Addition: Add this compound hydrochloride and benzalkonium chloride to the polymer mixture and stir until a uniform dispersion is obtained.
-
pH Adjustment: Adjust the pH of the formulation to a slightly acidic value (e.g., pH 6.0-6.5) where it remains a solution.
-
Volume Adjustment: Add purified water to the final volume.
-
Sterilization: Sterilize the formulation using an appropriate method (e.g., sterile filtration).
Characterization:
-
Gelling Capacity: Observe the sol-to-gel transition upon mixing the formulation with simulated tear fluid.
-
Viscosity: Measure the viscosity of the solution and the resulting gel at physiological temperature.
-
In Vitro Drug Release: Perform release studies using a Franz diffusion cell with a suitable membrane.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded PLGA nanoparticles.
Caption: Troubleshooting guide for low encapsulation efficiency of this compound in nanoparticles.
References
Protocol refinement for consistent results in Levocabastine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving Levocabastine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective second-generation histamine H1 receptor antagonist.[1] It functions by competitively binding to H1 receptors on effector cells, which prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[1] This blockade effectively reduces the classic signs of allergy, such as itching, redness, and swelling.
Q2: What are the key properties of this compound to consider for in vitro experiments?
This compound hydrochloride is a white powder that is practically insoluble in water but sparingly soluble in methanol.[2] Its solubility in aqueous media is pH-dependent.[3] This is a critical consideration for preparing stock solutions and assay buffers to avoid precipitation and ensure accurate concentrations.
Q3: How should this compound solutions be prepared and stored?
Due to its low water solubility, a stock solution of this compound hydrochloride can be prepared in an organic solvent like DMSO.[4] For aqueous solutions, solubilizing agents such as hydroxypropyl-β-cyclodextrin may be necessary. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -80°C for up to one year to minimize freeze-thaw cycles.
Q4: How does pH affect this compound's activity?
The binding affinity of some H1 receptor antagonists can be influenced by pH. For certain antihistamines, a decrease in pH (a condition that can occur during inflammation) can lead to an increase in binding affinity, primarily due to a lower dissociation rate from the receptor. It is crucial to maintain a stable and consistent pH in your assay buffer (typically pH 7.4) to ensure reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | - Inconsistent this compound concentration due to precipitation. - Fluctuation in assay temperature. - Pipetting errors. - Heterogeneous cell population in cell-based assays. | - Ensure complete dissolution of this compound in the chosen solvent and assay buffer. Consider sonication. - Use a temperature-controlled incubator and plate reader. - Calibrate pipettes regularly and use proper pipetting techniques. - If using a stable cell line, consider single-cell cloning to obtain a homogenous population. |
| Low or No this compound Activity | - Degradation of this compound. - Incorrect assay conditions (e.g., pH, incubation time). - Low receptor expression in the cell line. - Inappropriate assay design for a G-protein coupled receptor (GPCR). | - Prepare fresh this compound solutions for each experiment. - Optimize assay buffer pH and incubation time. Ensure the binding has reached equilibrium. - Verify H1 receptor expression in your cell model. - For GPCRs, consider using assays that measure downstream signaling (e.g., calcium flux, cAMP levels) in addition to binding. |
| High Background in Receptor Binding Assays | - Non-specific binding of the radioligand to filters, plates, or other proteins. - Poor quality of the membrane preparation. - Ineffective washing steps. | - Use low-protein binding plates and tubes. - Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. - Optimize the concentration of the membrane preparation. - Increase the number of wash cycles with ice-cold buffer and avoid letting the filters dry out between washes. |
| Unexpected Histamine Release with High this compound Concentrations | - At very high concentrations (in the range of 10⁻⁴ to 10⁻³ M), this compound itself has been observed to induce histamine release from leukocytes and airway smooth muscle tissues. | - Use this compound within its known therapeutic and experimental concentration range for H1 receptor antagonism (typically in the nanomolar range). |
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the histamine H1 receptor from various sources.
| Parameter | Value | Organism/System | Reference |
| Ki | ~3 nM | Human |
Note: Kᵢ (Inhibitory Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the H1 receptor.
Materials:
-
Membrane preparation from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]mepyramine).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled competitor for non-specific binding (e.g., a high concentration of Mianserin).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the unlabeled competitor.
-
Incubation: Incubate the mixture for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Allergen-Induced Histamine Release Assay from Leukocytes
This protocol outlines a general procedure to assess the effect of this compound on histamine release.
Materials:
-
Heparinized whole blood from allergic donors.
-
Dextran solution for leukocyte separation.
-
This compound stock solution.
-
Allergen solution to which the donor is sensitized.
-
Control for spontaneous histamine release (buffer only).
-
Control for total histamine release (e.g., cell lysis buffer).
-
Assay buffer (e.g., PIPES-buffered saline).
-
Histamine detection kit (e.g., ELISA or fluorometric assay).
Procedure:
-
Leukocyte Isolation: Isolate leukocytes from heparinized whole blood using dextran sedimentation.
-
Pre-incubation: Pre-incubate the isolated leukocytes with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) for a specified time (e.g., 30 minutes) at 37°C.
-
Allergen Challenge: Add the allergen solution to the this compound-treated cells and control samples (excluding the spontaneous and total release controls). Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Centrifuge the cell suspensions to pellet the cells. Collect the supernatant for histamine measurement. For the total histamine release sample, lyse the cells before centrifugation.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine release, after subtracting the spontaneous release.
-
Plot the percentage of histamine release inhibition against the this compound concentration to determine its inhibitory effect.
-
Visualizations
Caption: Workflow for a this compound competitive radioligand binding assay.
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
References
Analysis of Levocabastine degradation products in stability studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Levocabastine degradation products in stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions that cause this compound to degrade?
A1: Forced degradation studies have shown that this compound is particularly susceptible to degradation under oxidative, alkaline hydrolysis, and thermal stress conditions. It is relatively more stable under acidic and photolytic conditions.[1]
Q2: What is a suitable analytical technique for monitoring this compound stability?
A2: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most appropriate technique. Such a method can separate the intact this compound from its degradation products, allowing for accurate quantification of the drug substance and ensuring the specificity of the assay.[1][2]
Q3: Are there any known degradation products or impurities of this compound?
A3: Yes, several related compounds and potential degradation products have been identified. These are often available as reference standards from pharmaceutical impurity suppliers. Key impurities include:
-
Impurity A: (3S,4R)-1-(Cis-4-cyano-4-phenylcyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic Acid (lacks the fluorine atom on the phenyl ring).
-
Impurity D (USP Related Compound A): 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid (lacks the methyl group on the piperidine ring).
-
Other impurities include positional isomers of the fluorine atom (Impurities B and C), hydroxylated derivatives (Impurity J), and N-oxide derivatives (Impurity L).
Q4: What are the key validation parameters for a stability-indicating HPLC method for this compound?
A4: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. Specificity is particularly critical and is demonstrated by the ability to resolve this compound from its degradation products, which is often assessed using a photodiode array (PDA) detector to check for peak purity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for this compound (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Interaction of the analyte with active sites on the stationary phase. | 1. Adjust the mobile phase pH. A pH of 3.0 has been shown to be effective.[1] 2. Use a new or different column. A cyano (CN) or C18 column is often suitable. 3. Add a competing base to the mobile phase or use a highly deactivated column. |
| Unexpected peaks in the chromatogram | 1. Presence of degradation products. 2. Contamination from solvent, glassware, or sample matrix. 3. Carryover from previous injections. | 1. Perform forced degradation studies to confirm the retention times of potential degradants. 2. Run a blank injection (mobile phase or diluent) to identify system peaks. Ensure high purity solvents and clean glassware. 3. Implement a robust needle wash program in the autosampler method. |
| Inability to separate this compound from a degradation product | 1. Insufficient chromatographic resolution. 2. Co-elution of the degradant with the main peak. | 1. Optimize the mobile phase composition (e.g., change the organic modifier ratio or the type of organic solvent). 2. Adjust the column temperature or flow rate. 3. Try a column with a different selectivity. |
| Assay variability or poor precision | 1. Instability of standard or sample solutions. 2. Inconsistent sample preparation. 3. Fluctuations in instrument performance. | 1. Evaluate the stability of this compound in the analytical solvent. Standard solutions have been found to be stable for up to 48 hours at ambient temperature. 2. Ensure a consistent and validated sample preparation procedure. 3. Check system suitability parameters (e.g., retention time, peak area, and tailing factor) to ensure the HPLC system is performing consistently. |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of this compound |
| Acid Hydrolysis | 0.1 M HCl | 3 hours | 80 °C | ~5-10% |
| Alkali Hydrolysis | 0.05 M NaOH | 3 hours | 80 °C | ~15-25% |
| Oxidative Degradation | 3% H₂O₂ | 3 hours | 80 °C | ~20-30% |
| Thermal Degradation | Dry Heat | 48 hours | 100 °C | ~10-20% |
| Photodegradation | UV Light (254 nm) | 48 hours | Ambient | ~5-10% |
| Water Stress | Water | 3 hours | 80 °C | ~2-5% |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to various stress conditions to generate its degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound HCl in a suitable solvent (e.g., a mixture of ethanol and water or the mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 80°C for 3 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
Alkali Degradation: To an aliquot of the stock solution, add an equal volume of 0.05 M NaOH. Heat the mixture at 80°C for 3 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at 80°C for 3 hours. Cool and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 100°C for 48 hours. After cooling, weigh a portion of the powder, dissolve it in the mobile phase, and dilute to the final concentration.
-
Photodegradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. After exposure, weigh a portion of the powder, dissolve it in the mobile phase, and dilute to the final concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical example of an HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV or PDA detector.
-
Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 100 µg/mL).
-
Inject the solutions into the chromatograph and record the chromatograms.
-
Identify the this compound peak based on the retention time of the standard. Peaks other than the main drug peak in the stressed samples are considered degradation products.
-
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
Validation & Comparative
Levocabastine vs. Cetirizine: A Comparative Efficacy Analysis in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of two prominent second-generation H1-antihistamines, levocabastine and cetirizine, within the context of a well-established ovalbumin (OVA)-induced murine model of allergic asthma. While direct comparative studies in this specific model are limited, this document synthesizes existing data on their mechanisms of action and the typical pathological features of the murine asthma model to project their likely therapeutic effects.
Introduction to the Murine Asthma Model
The ovalbumin (OVA)-induced allergic asthma model in mice is a cornerstone for preclinical asthma research.[1][2][3] This model effectively recapitulates key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated Th2 cytokine levels.[3][4] The induction of an asthma-like phenotype is typically achieved through sensitization to OVA, an egg protein, followed by subsequent airway challenges with the same antigen.
Mechanism of Action: H1-Antihistamines in Asthma
Both this compound and cetirizine are potent and selective antagonists of the histamine H1 receptor. In the context of allergic asthma, histamine is a key mediator released from mast cells upon allergen exposure. It contributes to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells. By blocking the H1 receptor, these drugs are expected to mitigate these histamine-driven effects. This compound also exhibits inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of eosinophils. Cetirizine has been shown to have anti-inflammatory properties beyond its H1-antagonist activity.
Experimental Protocols
A standard protocol for inducing an acute allergic asthma phenotype in mice using ovalbumin is as follows:
1. Sensitization:
-
Mice (commonly BALB/c or C57BL/6 strains) are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 μg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 2 mg) on days 0 and 7.
2. Allergen Challenge:
-
Following sensitization, mice are challenged with OVA. This can be done via nebulization of an OVA solution (e.g., 1% OVA in PBS) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 14, 16, 18, and 20). Alternatively, intratracheal administration of OVA can be used.
3. Treatment Administration:
-
This compound or cetirizine would typically be administered prior to each allergen challenge. The route of administration (e.g., oral, intraperitoneal, or intranasal) and dosage would be critical experimental variables.
4. Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured 24-48 hours after the final OVA challenge. This is often assessed by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and measuring the resulting changes in airway resistance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the influx of inflammatory cells, particularly eosinophils. Differential cell counts are performed to assess the extent of airway inflammation.
-
Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other relevant inflammatory mediators in the BALF or lung homogenates using techniques like ELISA.
-
Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.
Visualizing the Experimental Workflow
Projected Efficacy and Data Comparison
The following tables summarize the expected outcomes of this compound and cetirizine treatment in the murine asthma model based on their known pharmacological properties. The "Expected Outcome" is a qualitative projection.
Table 1: Projected Effects on Airway Hyperresponsiveness (AHR)
| Treatment Group | AHR Measurement (e.g., Penh) | Expected Outcome vs. OVA Control |
| Naive (No OVA) | Baseline | Normal Airway Function |
| OVA + Vehicle | Significantly Increased | Pronounced Hyperresponsiveness |
| OVA + this compound | Reduced | Attenuation of AHR |
| OVA + Cetirizine | Reduced | Attenuation of AHR |
Table 2: Projected Effects on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) | Expected Outcome vs. OVA Control |
| Naive (No OVA) | Low | Very Low | Low | Low | Normal | Baseline Cell Population |
| OVA + Vehicle | High | Significantly High | Elevated | Elevated | Elevated | Severe Airway Inflammation |
| OVA + this compound | Moderately Reduced | Significantly Reduced | Reduced | Reduced | Reduced | Reduction in Inflammatory Infiltrate |
| OVA + Cetirizine | Moderately Reduced | Significantly Reduced | Reduced | Reduced | Reduced | Reduction in Inflammatory Infiltrate |
Table 3: Projected Effects on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Expected Outcome vs. OVA Control |
| Naive (No OVA) | Low | Low | Low | Baseline Cytokine Levels |
| OVA + Vehicle | High | High | High | Strong Th2 Cytokine Response |
| OVA + this compound | Moderately Reduced | Moderately Reduced | Moderately Reduced | Attenuation of Th2 Response |
| OVA + Cetirizine | Moderately Reduced | Moderately Reduced | Moderately Reduced | Attenuation of Th2 Response |
Allergic Asthma Signaling Pathway and H1-Antihistamine Intervention
Discussion and Conclusion
Both this compound and cetirizine, as potent H1-antihistamines, are anticipated to demonstrate efficacy in a murine model of allergic asthma by mitigating the downstream effects of histamine release. This would likely translate to a reduction in airway hyperresponsiveness and a decrease in the influx of inflammatory cells into the airways. While cetirizine has been evaluated in clinical settings for asthma and has shown some benefit, particularly in patients with concomitant allergic rhinitis, the therapeutic potential of this compound in asthma is less explored, with its clinical use being primarily topical for allergic rhinitis and conjunctivitis.
A direct, head-to-head study in a murine asthma model is necessary to definitively compare the efficacy of this compound and cetirizine. Such a study should focus on a comprehensive set of endpoints, including detailed cellular and molecular analyses, to elucidate any potential differences in their anti-inflammatory activities beyond H1-receptor antagonism. This would provide valuable insights for the development of novel anti-asthmatic therapies.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Model of Allergen Induced Asthma [jove.com]
- 3. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levocabastine and Olopatadine in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
The management of allergic conjunctivitis, a prevalent ocular inflammatory condition, relies heavily on topical antihistamines. Among the therapeutic options, Levocabastine and Olopatadine have emerged as key players. This guide provides a comprehensive comparative analysis of these two active pharmaceutical ingredients in their ophthalmic formulations, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
Both this compound and Olopatadine exert their primary effects by antagonizing the histamine H1 receptor, a key mediator in the allergic cascade. However, their mechanisms diverge in a clinically significant manner.
This compound is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2][3] It functions by competitively blocking the binding of histamine to H1 receptors on effector cells, thereby preventing the initiation of the allergic response, which includes itching, vasodilation, and increased vascular permeability.[2]
Olopatadine exhibits a dual mechanism of action. It is a selective histamine H1 antagonist and also a mast cell stabilizer.[4] As a histamine H1 antagonist, it functions similarly to this compound. Its mast cell-stabilizing activity, however, provides an additional therapeutic benefit by inhibiting the release of histamine and other pro-inflammatory mediators from mast cells, such as tryptase, prostaglandin D2, and TNF-alpha. This dual action targets both the immediate effects of histamine and the ongoing inflammatory response.
Below are diagrams illustrating the signaling pathways affected by each molecule.
Clinical Efficacy: A Head-to-Head Comparison
A significant body of evidence for the comparative efficacy of this compound and Olopatadine comes from a randomized, double-masked, contralateral study utilizing the Conjunctival Allergen Challenge (CAC) model. This model provides a controlled environment to evaluate the onset and duration of action of anti-allergic eye drops.
Experimental Protocol: The Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to induce and evaluate the signs and symptoms of allergic conjunctivitis. The protocol, as described in the comparative studies of Olopatadine and this compound, generally follows these steps:
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration (Visit 1): Increasing concentrations of the allergen are administered to both eyes to determine the dose that elicits a moderate (grade 2 or higher on a 0-4 scale) ocular itching and conjunctival redness response.
-
Confirmation of Allergen Response (Visit 2): The predetermined allergen concentration from Visit 1 is administered again to confirm a consistent bilateral allergic response.
-
Drug Administration and Allergen Challenge (Visit 3): In a contralateral design, one eye receives Olopatadine 0.1% ophthalmic solution, and the other receives this compound 0.05% ophthalmic suspension, according to a randomization schedule. After a set period (e.g., 27 minutes), both eyes are challenged with the predetermined allergen concentration.
-
Efficacy and Safety Assessment: Ocular signs and symptoms (itching, redness) are evaluated at specific time points (e.g., 3, 10, and 20 minutes) post-challenge. Ocular discomfort upon instillation is also recorded.
References
Validating Levocabastine's H1 Receptor Binding Affinity Against Known Antagonists
This guide provides a comparative analysis of the binding affinity of Levocabastine to the histamine H1 receptor against a selection of well-established H1 receptor antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance relative to other widely used antihistamines. The binding affinities are presented as Ki values (in nM), where a lower Ki value indicates a higher binding affinity.
Comparative Binding Affinity Data
The following table summarizes the H1 receptor binding affinities for this compound and other selected antagonists. It is important to note that these values have been compiled from various studies. Direct comparison of absolute Ki values should be approached with caution, as experimental conditions such as radioligand used, receptor source (e.g., cell line, tissue preparation), and assay buffer composition can influence the results. The primary aim of this table is to provide a relative understanding of the potencies of these compounds.
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | ~3 (as levocetirizine) | [1][2] |
| Diphenhydramine | 84 | [3] |
| Cetirizine | 6 - 47 | [1] |
| Loratadine | 16 - 138 | |
| Fexofenadine | 10 - 175 |
Experimental Protocols
The determination of H1 receptor binding affinity is typically conducted via a competitive radioligand binding assay. Below is a representative protocol for such an experiment.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor antagonist.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a commonly used radiolabeled H1 antagonist).
-
Test Compounds: this compound and other H1 antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Cells expressing the H1 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer to lyse them and release the cell membranes.
-
The homogenate is subjected to centrifugation to pellet the membranes.
-
The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
A series of dilutions of the test compounds are prepared.
-
In assay tubes, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [³H]-Mepyramine.
-
Varying concentrations of the test compound or the non-specific binding control.
-
The membrane preparation is added to initiate the binding reaction.
-
-
-
Incubation:
-
The assay tubes are incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a liquid scintillation counter, expressed in counts per minute (CPM).
-
-
Data Analysis:
-
Specific Binding: This is calculated by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled antagonist) from the total binding (CPM in the absence of a competitor).
-
IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the H1 receptor.
-
-
Mandatory Visualization
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the H1 receptor binding affinity of a test compound.
The following diagram illustrates the signaling pathway of the H1 receptor and the mechanism of action of an antagonist like this compound.
References
Levocabastine's High Selectivity for the H1 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's receptor binding profile is paramount. This guide provides a detailed comparison of Levocabastine's cross-reactivity with histamine receptor subtypes, presenting supporting experimental data and methodologies to offer a clear perspective on its selectivity.
This compound is a second-generation antihistamine renowned for its potent and highly selective antagonism of the histamine H1 receptor.[1][2] This selectivity is a key attribute, minimizing the potential for off-target effects and contributing to its favorable safety profile. This guide delves into the cross-reactivity of this compound with other histamine receptors (H2, H3, and H4), presenting available binding affinity data and the experimental protocols used to determine them.
Comparative Binding Affinity of this compound
The primary measure of a drug's affinity for a receptor is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Histamine H1 Receptor | 4.2 | [3][4] |
| Histamine H2 Receptor | > 10,000 | [5] |
| Histamine H3 Receptor | No specific data found | |
| Histamine H4 Receptor | > 10,000 |
*Estimated based on studies showing that most H1 and H2 receptor antagonists displace less than 30% of specific radioligand binding at the H4 receptor at concentrations up to 10 µM, suggesting a Ki value greater than 10,000 nM.
It is important to note that this compound has been identified as a selective antagonist for the neurotensin receptor subtype 2 (NTS2), an off-target activity that should be considered in comprehensive pharmacological profiling.
Experimental Protocols
The determination of binding affinities, such as the Ki values presented above, is typically performed using radioligand binding assays. These assays are a gold-standard for quantifying the interaction between a drug and its target receptor.
Radioligand Binding Assay for Histamine H1 Receptor
A standard experimental protocol to determine the binding affinity of a compound like this compound for the H1 receptor involves a competitive binding assay using a radiolabeled H1 receptor antagonist, such as [3H]-pyrilamine.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-pyrilamine (a well-characterized H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., diphenhydramine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand ([3H]-pyrilamine) is incubated with the H1 receptor-containing membranes in the presence of varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades upon activation by histamine. This compound, by selectively blocking the H1 receptor, prevents the initiation of the H1 signaling pathway.
Conclusion
The available experimental data robustly demonstrates that this compound is a highly selective antagonist for the histamine H1 receptor, with significantly lower affinity for other histamine receptor subtypes. This high degree of selectivity is a critical factor in its clinical efficacy and tolerability for the treatment of allergic conditions. For researchers and drug development professionals, this selectivity profile underscores this compound's utility as a specific H1-receptor probe and a benchmark for the development of new-generation antihistamines with optimized receptor interaction profiles. Further studies to quantify the precise, albeit low, affinity of this compound for H2, H3, and H4 receptors would provide an even more complete understanding of its pharmacological profile.
References
- 1. The low affinity neurotensin receptor antagonist this compound impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic properties of topical this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological and clinical properties of this compound hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Levocabastine and Azelastine Nasal Sprays for Allergic Rhinitis
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of two leading intranasal antihistamines.
In the management of allergic rhinitis, topical intranasal antihistamines offer a targeted therapeutic approach with a rapid onset of action. Among the prominent agents in this class are Levocabastine and Azelastine. This guide provides a comprehensive head-to-head comparison of these two widely prescribed nasal sprays, drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals. The following sections delve into their comparative efficacy, safety profiles, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Comparative Efficacy
Clinical trials have demonstrated that both this compound and Azelastine are effective in alleviating the symptoms of seasonal and perennial allergic rhinitis. However, their relative efficacy has been a subject of investigation, with some studies indicating a statistical superiority for Azelastine.
A 4-week, double-blind, parallel-group study involving 180 patients with seasonal allergic rhinitis found that Azelastine nasal spray (1.12 mg/day) was statistically superior to this compound nasal spray (0.4 mg/day) in reducing the Total Symptom Score (TSS).[1][2] After four weeks of treatment, the mean overall TSS in the Azelastine group was reduced from a baseline of 18.7 to 4.2, while the this compound group saw a reduction from 17.8 to 5.9.[1][2] Physician-rated global efficacy was also higher for Azelastine, with 90% of patients in the Azelastine group being assessed as having 'very good' or 'good' efficacy, compared to 74% in the this compound group.[1]
Another international, multicentre, open-label, randomized, parallel-group trial with 242 patients found the therapeutic efficacy of this compound and Azelastine to be comparable, with no statistically significant differences in the evaluated parameters. However, this study did note a trend favoring this compound in global therapeutic efficacy assessments.
A separate multicenter, randomized, double-blind, parallel-group trial in 244 patients with moderate-to-severe allergic rhinitis reported no significant differences in therapeutic effect and total effective rate between Azelastine and this compound. Interestingly, this study found a higher symptom relief rate for this compound within the first 30 minutes of administration.
Table 1: Comparative Efficacy of this compound vs. Azelastine Nasal Sprays
| Efficacy Parameter | This compound | Azelastine | Study Reference |
| Mean Reduction in Total Symptom Score (TSS) from Baseline (4 weeks) | 11.9 | 14.5 | |
| Physician-Rated Global Efficacy ('very good' or 'good') | 74% | 90% | |
| Patient-Rated Global Efficacy ('very good' or 'good') | 76% | 92% | |
| Symptom Relief within 30 minutes | Higher Rate | Lower Rate |
Safety and Tolerability
Both this compound and Azelastine are generally well-tolerated. The most commonly reported adverse events for both are related to local nasal symptoms. However, some studies suggest a better tolerability profile for this compound.
In one study, this compound appeared to be better tolerated than Azelastine, with a lower incidence of application site reactions (1% vs. 5%) and taste disturbances (0% vs. 5%). Another study reported adverse reaction incidences of 0.9% for this compound and 2.5% for Azelastine. The most common side effect associated with Azelastine is a bitter taste.
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound | Azelastine | Study Reference |
| Application Site Reactions | 1% | 5% | |
| Taste Disturbances | 0% | 5% | |
| Overall Adverse Reaction Incidence | 0.9% | 2.5% |
Mechanism of Action
Both this compound and Azelastine are potent and selective histamine H1-receptor antagonists. They competitively block the binding of histamine to H1 receptors on effector cells, thereby preventing the cascade of events that lead to allergic symptoms such as itching, sneezing, and rhinorrhea.
Azelastine, however, exhibits a broader pharmacological profile. In addition to its antihistaminic activity, it has been shown to have mast cell-stabilizing properties and to inhibit the synthesis and release of various pro-inflammatory mediators, including leukotrienes, kinins, and cytokines. This dual mechanism of action, combining H1-receptor antagonism with anti-inflammatory effects, may contribute to its observed clinical efficacy.
This compound's primary mechanism of action is its potent and selective antagonism of the histamine H1 receptor.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the mechanism of action of this compound and Azelastine.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for a key comparative study.
Study Design: A 4-week, multicenter, randomized, double-blind, parallel-group clinical trial.
Participants: 180 patients aged 18 years or older with a documented history of seasonal allergic rhinitis for at least two years.
Inclusion Criteria:
-
A positive skin prick test to a relevant seasonal allergen.
-
A minimum Total Nasal Symptom Score (TNSS) of 6 out of a possible 12 and a score of at least 2 for nasal congestion during the 3-day baseline period.
Exclusion Criteria:
-
Presence of perennial allergic rhinitis, sinusitis, or nasal polyps.
-
Use of systemic or topical corticosteroids within the past month.
-
Use of antihistamines within 72 hours of the baseline period.
Interventions:
-
Azelastine Group (n=90): Azelastine nasal spray, one spray (0.14 mg) per nostril twice daily (total daily dose of 0.56 mg).
-
This compound Group (n=90): this compound nasal spray, two sprays (0.05 mg per spray) per nostril twice daily (total daily dose of 0.2 mg).
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual nasal symptoms: sneezing, itchy nose, runny nose, and nasal congestion, each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Secondary Efficacy Endpoints: Changes in individual symptom scores, physician- and patient-rated global efficacy.
-
Safety Assessment: Recording of all adverse events, with a focus on local nasal symptoms, taste disturbances, and somnolence.
Statistical Analysis:
-
Efficacy analyses were performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of study medication.
-
The primary efficacy endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment and center as factors and baseline TNSS as a covariate.
-
Safety data were summarized descriptively.
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical trial for this compound and Azelastine nasal sprays.
Conclusion
Both this compound and Azelastine nasal sprays are effective and well-tolerated treatments for allergic rhinitis. The available evidence suggests that Azelastine may offer a slight efficacy advantage in reducing overall symptoms, potentially due to its dual mechanism of action that includes anti-inflammatory effects in addition to H1-receptor antagonism. Conversely, this compound may have a more favorable tolerability profile, with a lower incidence of taste disturbances. The choice between these two agents may therefore depend on the individual patient's symptom severity, tolerability, and response to treatment. Further head-to-head trials with standardized methodologies would be beneficial to further elucidate the comparative effectiveness of these two important therapeutic options.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Levocabastine and Ketotifen in Rabbits Following Ocular Administration
For Immediate Release
[City, State] – [Date] – A comprehensive review of available pharmacokinetic data for the topical ophthalmic antihistamines, Levocabastine and Ketotifen, in rabbit models reveals distinct absorption, distribution, and systemic exposure profiles. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of these two commonly used compounds.
This report collates quantitative data from separate studies to facilitate a comparative understanding. It is important to note that the presented data are not from a head-to-head comparative study and, therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
I. Executive Summary
This compound and Ketotifen are both effective histamine H1-receptor antagonists used in the management of allergic conjunctivitis. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic behavior following ocular instillation. This guide summarizes the key pharmacokinetic parameters for both drugs in rabbits, details the experimental methodologies employed in these assessments, and provides a visual representation of a typical experimental workflow.
The available data indicates that following ocular administration, Ketotifen exhibits rapid absorption into ocular tissues, with a time to maximum concentration (Tmax) of just 15 minutes in the cornea, conjunctiva, sclera, and iris.[1][2][3][4] Systemic absorption of Ketotifen appears to be very low, with plasma concentrations in humans often below the limit of quantitation. This compound also demonstrates low systemic absorption, with peak plasma concentrations occurring between 1 to 2 hours post-administration.[5] After chronic administration, this compound achieves measurable steady-state plasma concentrations and notable concentrations in the anterior chamber fluid.
II. Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound and Ketotifen in rabbits based on available literature.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits after Ocular Administration
| Parameter | Value | Condition |
| Steady-State Plasma Concentration (Css) | 8.7 ± 3.4 ng/mL | 0.05 mg, four times daily (chronic) |
| 21.7 ± 18.1 ng/mL | 0.05 mg, eight times daily (chronic) | |
| Anterior Chamber Fluid Concentration | ~2-4 times higher than plasma levels | Chronic administration |
| Peak Plasma Concentration (Cmax) | 0.26 - 0.29 µg/L | Single dose |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Single dose |
| Elimination Half-Life (t½) | 10 hours | Single intravenous administration |
Table 2: Pharmacokinetic Parameters of Ketotifen in Rabbits after Ocular Administration
| Parameter | Value | Ocular Tissue |
| Time to Maximum Concentration (Tmax) | 15 minutes | Cornea, Conjunctiva, Sclera, Iris |
| Area Under the Curve (AUC) | Highest in Cornea, followed by Conjunctiva, Iris, and Anterior Sclera | Single 50µL dose of 0.025% solution |
| Plasma Concentration | Generally below the limit of quantitation | Following ocular administration |
III. Experimental Protocols
While a single, unified experimental protocol for a direct comparison is not available, the following represents a synthesized, detailed methodology based on common practices for assessing the ocular pharmacokinetics of topical ophthalmic drugs in rabbits.
A. Animal Model
-
Species: New Zealand White rabbits
-
Health Status: Healthy, free of ocular abnormalities.
-
Housing: Housed individually in controlled environmental conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.
B. Drug Administration
-
Formulation: this compound (e.g., 0.5 mg/mL suspension) and Ketotifen (e.g., 0.025% solution).
-
Dosage: A single drop (typically 30-50 µL) of the ophthalmic solution is instilled into the conjunctival sac of one or both eyes of the rabbit.
-
Procedure: The lower eyelid is gently pulled to form a cup, and the solution is administered without touching the cornea. The eyelids are then held closed for a few seconds to facilitate drug distribution.
C. Sample Collection
-
Blood Sampling: Blood samples (approximately 1-2 mL) are collected from the marginal ear vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-instillation. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Ocular Tissue Sampling: At specified time points, rabbits are euthanized, and the eyes are enucleated. Ocular tissues such as the cornea, conjunctiva, aqueous humor, iris-ciliary body, lens, vitreous humor, and retina-choroid are carefully dissected, weighed, and homogenized. Samples are stored at -80°C until analysis.
D. Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are typically used for the quantification of this compound and Ketotifen in plasma and ocular tissue homogenates.
-
Validation: The analytical method is validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.
E. Pharmacokinetic Analysis
-
Parameters: The collected concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), using non-compartmental or compartmental analysis.
IV. Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a comparative ocular pharmacokinetic study.
References
Cross-validation of Levocabastine's Efficacy in Different Preclinical Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Levocabastine, a potent and selective histamine H1-receptor antagonist, across various animal models.[1][2] this compound is a well-established treatment for allergic conjunctivitis and rhinitis.[1][2][3] Understanding its performance in different preclinical species is crucial for translational research and the development of novel anti-allergic therapies. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes important pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.
Comparative Efficacy of this compound and Alternatives
This compound consistently demonstrates high potency in preclinical models of allergic inflammation. Its efficacy has been evaluated in various species, primarily focusing on guinea pig and rat models of allergic conjunctivitis and rhinitis.
Histamine H1 Receptor Binding Affinity
The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. While comprehensive data across multiple species is limited in single studies, available information points to a high affinity of this compound for the H1 receptor.
| Compound | Species | Tissue | Ki (nM) |
| This compound | Guinea Pig | Cerebellum | 4.2 |
| Mepyramine | Guinea Pig | Brain | 0.83 |
| Mepyramine | Rat | Brain | 9.1 |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
In Vivo Efficacy in Preclinical Models
This compound's efficacy in animal models of allergic conjunctivitis and rhinitis is well-documented. The following tables summarize its potency, often measured as the half-maximal effective dose (ED50), in comparison to other topical antihistamines.
Table 2: Efficacy in Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability
| Compound | ED50 (%) | Duration of Action (hours) |
| This compound | 0.046 | Up to 8 |
| Olopatadine | 0.031 | Up to 16 |
| Ketotifen | 0.027 | Up to 8 |
| Epinastine | 0.02 | Up to 4 |
| Emedastine | 0.019 | Up to 4 |
| Azelastine | < 0.05 | Up to 4 |
ED50: The concentration of a drug that gives half-maximal response.
Table 3: Comparative Efficacy in Guinea Pig Models of Allergic Conjunctivitis
| Model | This compound Efficacy | Comparator Efficacy |
| Histamine-induced conjunctivitis | Effective in inhibiting symptoms. | Emedastine was found to be 100 times more potent than this compound. |
| Antigen-induced conjunctivitis | Effective in inhibiting symptoms and conjunctival histamine release. | Chlorpheniramine and ketotifen were also effective. |
| Ovalbumin-induced allergic conjunctivitis | Reduced eosinophil numbers in conjunctival tissue and lowered histamine concentrations in tears. | Ketotifen and olopatadine also showed significant reductions in scratching responses and eosinophil counts. In some studies, olopatadine was more effective than this compound. |
Note: While this compound is a potent antihistamine, some second-generation topical antihistamines like olopatadine and emedastine have demonstrated superior or comparable efficacy in certain preclinical and clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the histamine H1 receptor.
Protocol:
-
Tissue Preparation: Brain tissue (e.g., guinea pig cerebellum) is homogenized in a suitable buffer (e.g., 50 mM sodium potassium phosphate buffer, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) at a fixed concentration and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability
Objective: To evaluate the in vivo efficacy of a topical antihistamine in inhibiting histamine-induced vascular leakage in the conjunctiva.
Protocol:
-
Animal Model: Male Hartley guinea pigs are used.
-
Drug Administration: The test compound (e.g., this compound ophthalmic solution) or vehicle is administered topically to one eye of each animal at various time points before the histamine challenge.
-
Dye Injection: One hour prior to the histamine challenge, Evans blue dye (a vascular permeability marker) is injected intravenously.
-
Histamine Challenge: Histamine is injected subconjunctivally to induce vascular permeability.
-
Evaluation: After a set time (e.g., 30 minutes), the animals are euthanized, and the conjunctival tissue is examined. The extent of vascular leakage is quantified by measuring the area and intensity of the blue dye staining.
-
Data Analysis: The ED50 is calculated as the concentration of the drug that causes a 50% inhibition of the histamine-induced vascular leakage compared to the vehicle-treated group.
Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Guinea Pigs
Objective: To assess the efficacy of a drug in a model that mimics the allergic inflammatory response in the conjunctiva.
Protocol:
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) by intraperitoneal and subcutaneous injections of OVA with an adjuvant (e.g., aluminum hydroxide).
-
Challenge: After a sensitization period (e.g., 14 days), the animals are challenged by topical application of OVA solution to the eye.
-
Drug Administration: The test compound or vehicle is administered topically before the OVA challenge.
-
Symptom Scoring: Clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and watery discharge, are scored at various time points after the challenge.
-
Histological Analysis: At the end of the experiment, conjunctival tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).
-
Mediator Analysis: Tear fluid can be collected to measure the levels of inflammatory mediators like histamine.
-
Data Analysis: The efficacy of the treatment is determined by comparing the symptom scores, inflammatory cell counts, and mediator levels between the drug-treated and vehicle-treated groups.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Ovalbumin-Induced Allergic Conjunctivitis Model
Caption: Workflow of the Ovalbumin-Induced Allergic Conjunctivitis Model in Guinea Pigs.
Conclusion
This compound is a highly effective histamine H1-receptor antagonist with proven efficacy in various preclinical models of allergic rhinitis and conjunctivitis. This guide provides a comparative overview of its performance against other antihistamines, highlighting its potent and rapid onset of action. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers in the field of allergy and immunology, facilitating the design and interpretation of future preclinical studies. Further research focusing on direct, side-by-side comparisons of this compound's binding affinity and in vivo efficacy across a broader range of preclinical species would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. This compound. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical this compound, a selective H1 antagonist, in seasonal allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Levocabastine in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides procedural guidance for the safe disposal of levocabastine, a potent and selective H1-receptor antagonist, within a research environment.[1][2] Proper handling and disposal are critical due to its classification as a hazardous substance that can cause skin, eye, and respiratory irritation.[3][4][5] Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Summary of this compound Safety and Hazard Data
| Parameter | Value / Classification | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | |
| Acute Oral Toxicity (Rat) | LD50: >2560 mg/kg | |
| Acute Oral Toxicity (Dog) | LD50: 2560 mg/kg | |
| Environmental Hazards | No specific data available; avoid release into the environment. Classified as Water Hazard Class 1 (Self-assessment): slightly hazardous for water. | |
| Transport Information | Not typically regulated as a hazardous material for transport. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste in a laboratory setting. These procedures are based on standard practices for managing hazardous pharmaceutical waste and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Protocol 1: Personal Protective Equipment (PPE) and Handling
-
Consult SDS: Always review the most current Safety Data Sheet (SDS) for this compound before handling.
-
Engineering Controls: Handle this compound powder or concentrated solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.
-
Body Protection: Wear a lab coat. For larger quantities or risk of splash, consider impervious clothing.
-
Protocol 2: Disposal of Contaminated Lab Consumables (Trace Waste)
This protocol applies to items such as gloves, pipette tips, bench paper, and empty vials with trace amounts of this compound residue.
-
Segregation: Do not mix this compound-contaminated waste with regular trash or biohazardous waste.
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. A sealed plastic bag or a properly labeled container is appropriate for collection.
-
Labeling: Label the waste container as "Hazardous Waste: this compound" and include any other required information as per your institutional EHS policy.
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup by your institution's EHS department.
Protocol 3: Disposal of Bulk this compound and Contaminated Solutions
This protocol applies to expired or unused this compound powder, stock solutions, and experimental solutions containing this compound.
-
DO NOT Sewer: Never dispose of this compound powder or solutions down the drain. This is critical to prevent environmental contamination.
-
Containment:
-
Solid Waste: Collect excess this compound powder in its original container or a compatible, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: Affix a hazardous waste label to the container immediately. List all chemical constituents, including solvents and their approximate percentages.
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Excess and expired materials should be offered to a licensed hazardous material disposal company for incineration in an approved facility.
Protocol 4: Decontamination of Glassware and Empty Containers
-
Initial Rinse: Perform an initial rinse of the empty container or glassware with a suitable solvent (e.g., methanol, followed by water). This first rinseate is considered hazardous and must be collected and disposed of as bulk liquid waste as described in Protocol 3.
-
Subsequent Rinses: After the initial hazardous rinse is collected, wash the glassware as usual.
-
Container Disposal: Once rinsed, deface or remove the original label from the container before disposing of it in the appropriate recycling or trash receptacle.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste generated in a laboratory.
Caption: Decision workflow for proper this compound waste disposal.
References
- 1. A review of the tolerability and safety of this compound eye drops and nasal spray. Implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Levocabastine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levocabastine in a laboratory setting. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, adherence to proper safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
The selection of PPE depends on the specific handling procedure and the potential for exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Tightly fitting safety goggles with side-shields.[4] | Nitrile or other chemical-resistant gloves (double gloving recommended). | Laboratory coat or disposable coverall. | NIOSH-approved N95/N100 or CEN-approved FFP3 particulate respirator. Use in a fume hood is highly recommended. |
| Solution Preparation | Safety glasses with side-shields. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| General Handling | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required in a well-ventilated area. |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Diagram 1: PPE Selection for this compound Handling
Operational Plan: Handling and Storage
Safe handling and proper storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eye wash station and emergency shower are readily accessible.
-
Donning PPE : Put on all required PPE as determined by the task (see PPE table and diagram). Gloves must be inspected for any signs of degradation before use.
-
Handling the Compound :
-
Avoid all personal contact, including inhalation of dust.
-
When handling the solid form, use techniques that minimize dust generation.
-
Keep containers securely sealed when not in use.
-
Avoid contact with incompatible materials.
-
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water.
-
Wipe down the work surface.
-
Remove and properly dispose of single-use PPE. Reusable PPE should be cleaned according to established procedures.
-
Work clothes should be laundered separately.
-
Storage Conditions
Proper storage is essential to maintain the stability of this compound.
| Parameter | Condition | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (-20°C). | Prevents degradation of the compound. |
| Ventilation | Store in a well-ventilated area. | Prevents accumulation of any potential vapors or dust. |
| Light | Keep away from direct sunlight. | Protects the compound from light-induced degradation. |
| Container | Keep container tightly sealed. | Prevents contamination and exposure to moisture. |
Emergency and Disposal Plan
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is required in the event of a spill or accidental exposure.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash skin thoroughly with soap and running water. Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Spill Cleanup Protocol
The following workflow outlines the steps for managing a this compound spill.
Diagram 2: this compound Spill Cleanup Workflow
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect excess this compound and any contaminated materials (e.g., gloves, wipes, absorbent pads) in a clearly labeled, sealed container.
-
Disposal Method : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed hazardous material disposal company. Some safety data sheets suggest that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the material to enter drains or water courses.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
